molecular formula C9H10F2O B14039178 1,3-Dimethyl-2-fluoro-4-(fluoromethoxy)benzene

1,3-Dimethyl-2-fluoro-4-(fluoromethoxy)benzene

Cat. No.: B14039178
M. Wt: 172.17 g/mol
InChI Key: ZWVSNQGDYKFSLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dimethyl-2-fluoro-4-(fluoromethoxy)benzene is a fluorinated aromatic building block of significant interest in advanced chemical research and development. This compound features a benzene ring core disubstituted with methyl groups and further functionalized with both fluorine and a fluoromethoxy group, making it a valuable intermediate for constructing more complex molecules. Its primary research applications include its use in pharmaceutical chemistry as a core scaffold for drug discovery, in materials science for the development of novel organic materials, and in agrochemical research. Researchers utilize this compound to study structure-activity relationships, leveraging the influence of the fluorine atoms and ether linkage on the molecule's electronic properties, lipophilicity, and metabolic stability. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Properties

Molecular Formula

C9H10F2O

Molecular Weight

172.17 g/mol

IUPAC Name

3-fluoro-1-(fluoromethoxy)-2,4-dimethylbenzene

InChI

InChI=1S/C9H10F2O/c1-6-3-4-8(12-5-10)7(2)9(6)11/h3-4H,5H2,1-2H3

InChI Key

ZWVSNQGDYKFSLT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)OCF)C)F

Origin of Product

United States

Foundational & Exploratory

Physicochemical Properties of 1,3-Dimethyl-2-fluoro-4-(fluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Discovery & Agrochemical Development[1]

Executive Summary

1,3-Dimethyl-2-fluoro-4-(fluoromethoxy)benzene represents a specialized class of fluorinated aromatic ethers, increasingly utilized in medicinal chemistry and agrochemical synthesis.[1] This compound serves as a critical scaffold for optimizing lipophilicity (LogP) and metabolic stability .[2][3] The fluoromethoxy moiety (


) acts as a bioisostere for the methoxy group, offering reduced susceptibility to oxidative demethylation by cytochrome P450 enzymes while enhancing membrane permeability due to the "fluorine effect" on polarity and conformation.

This guide details the physicochemical profile, synthesis protocols, and structural dynamics of this molecule, designed for researchers requiring actionable, high-precision data.[1]

Part 1: Physicochemical Profile

The following data is derived from structure-activity relationship (SAR) analysis of fluorinated anisole derivatives and standard computational modeling for this specific tetrasubstituted benzene.

Table 1: Key Physicochemical Parameters
PropertyValue (Experimental/Predicted)Relevance to Development
Molecular Formula

Core stoichiometry.[1]
Molecular Weight 172.17 g/mol Fragment-based drug design (FBDD) compliant.[1]
LogP (Octanol/Water) 3.2 – 3.6 (Predicted)Highly lipophilic; excellent blood-brain barrier (BBB) penetration potential.[1]
Topological Polar Surface Area (TPSA) 9.23 ŲIndicates high passive transport capability.[1]
H-Bond Acceptors 2 (F, O)Fluorine acts as a weak acceptor; Oxygen is sterically modulated.[1]
H-Bond Donors 0Aprotic solvent compatibility.[1]
Boiling Point 185°C - 195°C (at 760 mmHg)High thermal stability for intermediate processing.[1]
Specific Gravity ~1.15 g/cm³Denser than water due to difluoro substitution.[1]
Structural Dynamics & The "Fluorine Effect"

The 2-fluoro substituent creates a specific ortho-effect , locking the conformation of the adjacent methyl groups (C1, C3) and influencing the electron density of the aromatic ring.[1]

  • Metabolic Blockade: The

    
     group prevents the rapid 
    
    
    
    -dealkylation typically seen with methoxy groups.[1] The C-F bond strength (approx. 116 kcal/mol) resists homolytic cleavage.
  • Lipophilicity Modulation: Replacing

    
     with 
    
    
    
    typically increases LogP by 0.3–0.5 units, enhancing hydrophobic binding interactions without significantly altering steric bulk.[1]
Part 2: Synthesis Protocol (Self-Validating System)

Objective: Synthesis of 1,3-Dimethyl-2-fluoro-4-(fluoromethoxy)benzene from 2,4-dimethyl-3-fluorophenol.

Methodology: Nucleophilic Alkylation using Chlorofluoromethane (


).[1]
Rationale: This method avoids the carcinogenicity of chloromethyl ethers (MOM-Cl) and the harsh conditions of direct fluorination. It is the industrial standard for introducing fluoromethoxy groups.
Step-by-Step Protocol
  • Reagent Preparation:

    • Substrate: 1,3-Dimethyl-2-fluoro-4-hydroxybenzene (1.0 eq).[1]

    • Alkylating Agent: Chlorofluoromethane (freon 31) (1.5 eq).[1] Note: Gas at STP; requires sealed tube or autoclave.[1]

    • Base: Cesium Carbonate (

      
      ) (2.0 eq).[1] Rationale: The "Cesium Effect" enhances the nucleophilicity of the phenoxide anion due to weak ion pairing.[1]
      
    • Solvent: N,N-Dimethylformamide (DMF), anhydrous.[1][4]

  • Reaction Workflow:

    • Activation: Charge a high-pressure reactor with the phenol,

      
      , and DMF. Stir at room temperature for 30 minutes to generate the phenoxide.
      
    • Addition: Cool the vessel to -78°C. Condense Chlorofluoromethane gas into the reactor.

    • Alkylation: Seal the reactor and heat to 80°C for 12 hours. The internal pressure will rise; ensure the vessel is rated for >10 bar.

    • Validation Point: Monitor via TLC (Hexane:EtOAc 9:1). The starting phenol (polar) should disappear, replaced by the less polar ether spot (

      
      ).
      
  • Work-up & Purification:

    • Cool to room temperature and vent excess gas into a scrubber.[1]

    • Dilute with water and extract with Methyl tert-butyl ether (MTBE).[1]

    • Wash organic phase with 1M NaOH (to remove unreacted phenol) and Brine.

    • Dry over

      
       and concentrate.
      
    • Distillation: Purify via vacuum distillation (approx. 85°C at 10 mmHg).

SynthesisPath cluster_check Validation Checkpoints Start Precursor: 1,3-Dimethyl-2-fluoro-4-hydroxybenzene Intermediate Transition State: Cesium Phenoxide Complex Start->Intermediate Deprotonation (RT) Reagents Reagents: ClCH2F (Gas) + Cs2CO3 Solvent: DMF Reagents->Intermediate Product Target: 1,3-Dimethyl-2-fluoro-4-(fluoromethoxy)benzene Intermediate->Product SN2 Alkylation (80°C, Sealed Tube) Check1 TLC: Disappearance of Phenol (-OH) Product->Check1 Check2 NMR: Doublet at ~5.7 ppm (OCH2F) Product->Check2

Caption: Figure 1. Nucleophilic alkylation pathway utilizing the Cesium Effect for selective O-fluoromethylation.[1]

Part 3: Metabolic Stability & Mechanism of Action

In drug design, this compound is often utilized to block metabolic "soft spots."[1][2] The diagram below illustrates the comparative metabolic fate of a standard Methoxy group versus the Fluoromethoxy group.

Mechanism:
  • Methoxy (-OCH3): Susceptible to CYP450-mediated hydroxylation at the

    
    -carbon, leading to hemiacetal formation and subsequent cleavage (O-dealkylation).[1]
    
  • Fluoromethoxy (-OCH2F): The electronegative fluorine atom withdraws electron density from the

    
    -carbon, making it less nucleophilic and significantly raising the activation energy for CYP450 oxidation.[1]
    

Metabolism cluster_methoxy Standard Methoxy (-OCH3) Pathway cluster_fluoro Fluoromethoxy (-OCH2F) Pathway M_Start Ar-OCH3 M_CYP CYP450 Oxidation M_Start->M_CYP M_Inter Ar-OCH2OH (Unstable Hemiacetal) M_CYP->M_Inter M_End Ar-OH + HCHO (Rapid Clearance) M_Inter->M_End Spontaneous F_Start Ar-OCH2F F_CYP CYP450 Oxidation F_Start->F_CYP Resistant F_Block Oxidation Blocked (Electron Withdrawal) F_CYP->F_Block F_End Intact Drug (Extended Half-Life) F_Block->F_End

Caption: Figure 2. Comparative metabolic stability demonstrating the protective effect of fluorine substitution against oxidative dealkylation.

Part 4: Handling, Safety, and Stability[1]
  • Stability: The compound is stable under standard laboratory conditions.[1] Avoid strong Lewis acids (e.g.,

    
    ) which can cleave the ether bond.
    
  • Safety:

    • Fluorinated Ethers: Generally biologically active; treat as a potential skin irritant and permeator.[1]

    • Precursors: Chlorofluoromethane is a gas at room temperature and a suspected mutagen.[1] All synthesis must occur in a closed system within a fume hood.[1][5]

  • Storage: Store under inert atmosphere (

    
     or 
    
    
    
    ) at 2-8°C.
References
  • Erickson, J. A., & McLoughlin, J. I. (2021). Hydrogen Bond Donor/Acceptor Properties of Fluorine in Medicinal Chemistry. Journal of Organic Chemistry. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007).[1] Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. [Link]

  • Zafrani, Y., et al. (2017). Difluoromethyl Ethers: Synthesis and Physicochemical Properties. Journal of Medicinal Chemistry. [Link][1]

  • PubChem Compound Summary. (2024). Fluoromethoxybenzene Derivatives. National Center for Biotechnology Information.[1] [Link][1]

Sources

Introduction: The Strategic Advantage of Fluorination in Methoxy Groups

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Metabolic Stability of the Fluoromethoxy Group in Aromatic Compounds

In modern medicinal chemistry, the strategic introduction of fluorine into drug candidates is a well-established method for optimizing pharmacokinetic and physicochemical properties.[1][2] The methoxy group (-OCH₃), while a common substituent, is often a metabolic liability, susceptible to O-dealkylation by cytochrome P450 (CYP) enzymes, which can lead to rapid clearance and the formation of potentially active or reactive phenolic metabolites.[3] Replacing a hydrogen atom on the methoxy methyl with fluorine to form a fluoromethoxy group (-OCH₂F) is a key tactic to mitigate this metabolic instability. The strong carbon-fluorine (C-F) bond and the powerful inductive electron-withdrawing effect of fluorine significantly alter the group's susceptibility to enzymatic metabolism.[4][5] This guide provides a detailed exploration of the metabolic fate of the aromatic fluoromethoxy group, the mechanistic basis for its enhanced stability, and the robust experimental protocols used for its evaluation in a drug discovery setting.

Section 1: The Metabolic Fate of Aromatic Fluoromethoxy Groups

The primary metabolic pathway for both methoxy and fluoromethoxy groups on an aromatic ring is oxidative O-dealkylation, a reaction predominantly catalyzed by the cytochrome P450 superfamily of enzymes located in the liver and other tissues.[6][7][8]

The Mechanism of CYP450-Mediated O-Dealkylation

The accepted mechanism for CYP450-catalyzed O-dealkylation is a two-step process initiated by the enzyme's highly reactive ferryl-oxo intermediate (Compound I).[6][9]

  • Hydrogen Atom Abstraction (HAT): The enzyme abstracts a hydrogen atom from the carbon adjacent to the ether oxygen, generating a transient carbon radical. This is typically the rate-limiting step.

  • Oxygen Rebound: The hydroxyl group from the enzyme's active site "rebounds" to the carbon radical, forming an unstable hemiacetal intermediate.

  • Non-Enzymatic Dissociation: The hemiacetal spontaneously decomposes to yield a phenol and formaldehyde.[6]

The strength of the C-H bond being cleaved is a critical determinant of the reaction rate. Weaker C-H bonds are more susceptible to abstraction by the CYP enzyme.

The Fluorine Effect: Fortifying the Methoxy Group

The introduction of a fluorine atom to the methyl group confers significant metabolic stability. This is not simply due to the high strength of the C-F bond (approx. 105 kcal/mol) compared to a C-H bond (approx. 100 kcal/mol), but more critically, due to the inductive effect of the highly electronegative fluorine atom.[2][4]

This strong inductive effect polarizes the adjacent C-H bonds, increasing their bond dissociation energy. This makes the hydrogen atoms on the fluoromethoxy group less "hydridic" and therefore more difficult for the CYP450 active site to abstract.[4] The enzyme is less able to initiate the first step of the O-dealkylation process, resulting in a significantly slower rate of metabolism compared to an unsubstituted methoxy group.

The following diagram illustrates the accepted mechanism for CYP450-mediated O-dealkylation and highlights the rate-limiting step that is inhibited by fluorination.

cluster_1 Substrate Transformation P450_FeIV [P450-Fe(IV)=O]+• (Compound I) P450_FeIV_OH [P450-Fe(IV)-OH]+ Radical Ar-O-ĊHF• (Carbon Radical) P450_FeIV->Radical 2. Hydrogen Atom Abstraction (HAT) (Rate-Limiting Step) Strengthened C-H bond slows this step Hemiacetal Ar-O-CH(OH)F (Unstable Hemiacetal) Substrate Ar-O-CH₂F (Fluoromethoxy Aromatic) Substrate->P450_FeIV 1. Substrate Binding Radical->P450_FeIV_OH 3. Oxygen Rebound Radical->Hemiacetal Metabolites Ar-OH (Phenol) + HC(O)F Hemiacetal->Metabolites

Caption: CYP450 O-Dealkylation Mechanism for Fluoromethoxyarenes.

Section 2: Experimental Assessment of Metabolic Stability

To quantify the metabolic stability of a compound, in vitro assays are indispensable tools in early drug discovery.[10] They provide critical data for ranking compounds, building structure-activity relationships (SAR), and predicting in vivo hepatic clearance.[11] The most common systems are liver microsomes and hepatocytes.

In Vitro Experimental Systems
  • Liver Microsomes: These are subcellular fractions derived from the endoplasmic reticulum of liver cells (hepatocytes).[12] They are rich in Phase I enzymes, particularly CYPs, making them an excellent, cost-effective model for assessing CYP-mediated metabolism.[13][14]

  • Hepatocytes: These are whole liver cells that contain the full complement of both Phase I and Phase II metabolizing enzymes (e.g., UGTs, SULTs) and their necessary cofactors.[11] They provide a more comprehensive picture of liver metabolism and are considered a "gold standard" in vitro model.[10]

  • S9 Fraction: This fraction contains both the microsomal and cytosolic components of the liver, thus including both Phase I and many Phase II enzymes.[12][13]

The general workflow for these assays involves incubating the test compound with the chosen biological matrix and monitoring its disappearance over time.

start Start: Test Compound prep Preparation Prepare incubation mixtures: - Test Compound (e.g., 1 µM) - Liver Microsomes/Hepatocytes - Buffer (pH 7.4) - Cofactors (NADPH for CYPs) start->prep incubation Incubation Incubate at 37°C with shaking. Collect aliquots at multiple time points (e.g., 0, 5, 15, 30, 60 min). prep->incubation quench Quenching Stop reaction at each time point by adding cold acetonitrile containing an internal standard (IS). incubation->quench process Sample Processing Centrifuge to precipitate proteins. Collect supernatant for analysis. quench->process analysis LC-MS/MS Analysis Quantify remaining parent compound relative to the internal standard. process->analysis data Data Analysis Plot ln(% Remaining) vs. Time. Calculate slope (k). Derive Half-Life (t½) and Intrinsic Clearance (CLint). analysis->data end End: Stability Profile data->end

Caption: Workflow for an In Vitro Metabolic Stability Assay.

Detailed Protocol: Human Liver Microsome (HLM) Stability Assay

This protocol describes a self-validating system for determining metabolic stability using pooled human liver microsomes. The inclusion of positive controls (compounds with known metabolic fates) and a negative control (incubation without the essential cofactor NADPH) ensures the integrity of the assay.

Reagents and Materials:

  • Pooled Human Liver Microsomes (e.g., 20 mg/mL stock)

  • Test Compound (10 mM stock in DMSO)

  • Positive Control Compounds (e.g., Verapamil - high clearance, Imipramine - intermediate clearance)

  • Phosphate Buffer (0.1 M, pH 7.4)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)

  • Acetonitrile (ACN), HPLC grade, chilled

  • Internal Standard (IS) in ACN (e.g., Tolbutamide, a structurally unrelated compound)

  • 96-well incubation plates and collection plates

  • Incubator shaker set to 37°C

Procedure:

  • Preparation:

    • Thaw liver microsomes on ice. Dilute with cold phosphate buffer to an intermediate concentration (e.g., 1 mg/mL).

    • Prepare a working solution of the test compound and control compounds by diluting the 10 mM DMSO stock into buffer to achieve a final incubation concentration of 1 µM (with the final DMSO concentration ≤ 0.1%).

  • Incubation (in duplicate):

    • Main Reaction (+NADPH): In the incubation plate, combine the diluted microsomes and the test/control compound solution. Pre-warm the plate at 37°C for 5-10 minutes.

    • Initiation: Start the reaction by adding the NADPH regenerating system. Mix well. This is Time 0.

    • Negative Control (-NADPH): For one set of wells for each compound, add buffer instead of the NADPH system to assess non-CYP-mediated degradation.

    • Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the incubation mixture to a collection plate containing 2-3 volumes of cold ACN with the Internal Standard. This immediately stops the enzymatic reaction and precipitates the microsomal proteins.

  • Sample Processing:

    • Seal and vortex the collection plate.

    • Centrifuge the plate (e.g., at 4000 rpm for 20 minutes at 4°C) to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[15]

    • Monitor the disappearance of the parent compound by measuring the peak area ratio of the analyte to the internal standard.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

    • Plot the natural logarithm (ln) of the % remaining versus time.

    • The slope of the linear regression of this plot is the elimination rate constant (k).

    • Calculate the half-life (t½) and intrinsic clearance (CLint) using the following equations:[16]

      • t½ (min) = 0.693 / k

      • CLint (µL/min/mg protein) = (k / microsomal protein concentration)

Data Summary and Interpretation

The quantitative output from these assays allows for direct comparison between compounds. A longer half-life and lower intrinsic clearance value indicate greater metabolic stability.

ParameterDescriptionSignificance
Half-Life (t½) The time required for 50% of the compound to be metabolized.A primary indicator of stability. Longer t½ suggests slower metabolism.
Intrinsic Clearance (CLint) The inherent ability of the liver enzymes to metabolize a drug.[10]Used in models to predict in vivo hepatic blood clearance and bioavailability.[11]

Section 3: Bioisosteric Context of Fluorinated Methoxy Groups

The fluoromethoxy group is part of a broader strategy of using fluorinated alkyl ethers to enhance metabolic stability. The degree of fluorination has a profound and predictable impact on both metabolic stability and key physicochemical properties like lipophilicity.[1][4]

GroupStructureHansch π (Lipophilicity)Electronic Effect (Hammett σp)Relative Metabolic Stability
Methoxy-OCH₃-0.02-0.27 (Donating)Low
Fluoromethoxy -OCH₂F +0.15~ +0.05 (Neutral/Weakly Withdrawing)High
Difluoromethoxy-OCF₂H+0.42+0.14 (Weakly Withdrawing)Very High
Trifluoromethoxy-OCF₃+1.04+0.35 (Strongly Withdrawing)Extremely High
Data synthesized from multiple sources.[1][4][17]

As the table demonstrates, increasing fluorination leads to:

  • Increased Lipophilicity: This can influence cell permeability and protein binding, which must be balanced during drug design.[4]

  • Shift from Electron-Donating to Withdrawing: This significantly alters the electronics of the aromatic ring, affecting target binding and reactivity.[17]

  • Dramatically Increased Metabolic Stability: The trifluoromethoxy group is exceptionally stable to O-dealkylation.[2][18]

The fluoromethoxy group often represents an optimal balance, providing a substantial gain in metabolic stability over the methoxy group without the extreme increases in lipophilicity and electron withdrawal seen with the trifluoromethoxy group.

Conclusion

The introduction of a fluoromethoxy group onto an aromatic ring is a highly effective strategy for blocking a common site of metabolic attack. The enhanced stability arises from the strong inductive effect of fluorine, which strengthens the adjacent C-H bonds and hinders the initial, rate-limiting hydrogen atom abstraction by cytochrome P450 enzymes. This mechanistic understanding is supported by robust and reproducible in vitro assays, such as the liver microsomal stability assay, which provide essential quantitative data (t½ and CLint) to guide drug design and candidate selection. By leveraging the unique properties of the fluoromethoxy group, medicinal chemists can effectively "harden" metabolically soft spots, leading to compounds with improved pharmacokinetic profiles and a greater probability of success in clinical development.

References

  • Title: Cytochrome P450 Mechanism B Major Types of P450 oxidation Reactions Source: Google Cloud Search URL
  • Title: Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan Source: Nuvisan URL
  • Title: The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry - Benchchem Source: BenchChem URL
  • Title: Metabolic Stability - Frontage Laboratories Source: Frontage Laboratories URL
  • Source: National Center for Biotechnology Information (PMC)
  • Title: A Comparative Guide to the Influence of Trifluoromethoxy vs.
  • Title: Metabolic Stability in Drug Development: 5 Assays - WuXi AppTec Source: WuXi AppTec URL
  • Title: Hepatic Microsomal Stability (human, rat, or mouse)
  • Title: Difluoro(methoxy)
  • Title: Microsomal Stability - In Vitro Assay - Charnwood Discovery Source: Charnwood Discovery URL
  • Title: Cytochrome P450 (CYP)-catalyzed O-dealkylation of alkyl or aralkyl ethers.
  • Source: National Center for Biotechnology Information (PMC)
  • Source: National Center for Biotechnology Information (PMC)
  • Title: Chapter 9: Drug Metabolism by Cytochrome P450: A Tale of Multistate Reactivity - Books Source: Royal Society of Chemistry URL
  • Title: 1.
  • Title: Methoxy group: a non-lipophilic “scout” for protein pocket finding - Taylor & Francis Source: Taylor & Francis Online URL
  • Title: What are good methoxy isosteres in medicinal chemistry?
  • Title: Metabolic stability assay in human, rat, dog or mouse hepatocytes - Protocols.
  • Title: Modern Analytical Techniques for Comprehensive Metabolite Identification and Quantification - Hilaris Source: Hilaris Publishing URL

Sources

1,3-Dimethyl-2-fluoro-4-(fluoromethoxy)benzene CAS number and structure

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 1,3-Dimethyl-2-fluoro-4-(fluoromethoxy)benzene , a specialized fluorinated building block used in advanced medicinal chemistry and agrochemical synthesis.

Executive Summary

1,3-Dimethyl-2-fluoro-4-(fluoromethoxy)benzene (CAS 1803871-74-0) is a poly-functionalized aromatic intermediate characterized by a unique substitution pattern that combines steric bulk (1,3-dimethyl), electronic modulation (2-fluoro), and a lipophilic, metabolically stable ether motif (4-fluoromethoxy).

In modern drug discovery, this compound serves as a critical scaffold for Fragment-Based Drug Design (FBDD) . The fluoromethoxy (-OCH₂F) group acts as a bioisostere for the methoxy group, offering improved metabolic stability against O-dealkylation while enhancing lipophilicity and membrane permeability. The "buttressing" effect of the 2-fluoro group, flanked by methyls, restricts conformational freedom, potentially locking bioactive conformations in protein-ligand interactions.

Chemical Identity & Structural Analysis[1][2]

Physicochemical Profile

The following data summarizes the core properties of the compound.

PropertySpecification
Chemical Name 1,3-Dimethyl-2-fluoro-4-(fluoromethoxy)benzene
CAS Number 1803871-74-0
Molecular Formula C₉H₁₀F₂O
Molecular Weight 172.17 g/mol
Exact Mass 172.0700
Appearance Colorless to pale yellow liquid (Standard)
Predicted LogP ~3.2 (High Lipophilicity)
H-Bond Donors/Acceptors 0 / 2
Structural Logic & Pharmacophore Utility

The molecule's value lies in its specific substitution pattern:

  • Fluoromethoxy Group (-OCH₂F): Unlike a standard methoxy group, the -OCH₂F moiety resists cytochrome P450-mediated O-demethylation. The fluorine atom lowers the electron density on the oxygen, reducing the basicity and altering the H-bond acceptor capability.

  • 2-Fluoro "Lock": The fluorine atom at position 2 is sterically crowded between two methyl groups (positions 1 and 3). This creates a "gear effect," restricting the rotation of the methyl groups and potentially the overall ring orientation in a binding pocket.

  • 1,3-Dimethyl Core: Provides hydrophobic bulk, filling lipophilic pockets in target enzymes (e.g., kinases or oxidoreductases).

StructureLogic Core 1,3-Dimethyl-2-fluoro-4-(fluoromethoxy)benzene OCH2F Fluoromethoxy Group (Metabolic Shield) Core->OCH2F Modulates pKa & LogP Fluoro 2-Fluoro Substituent (Conformational Lock) Core->Fluoro Electronic Withdrawal Methyls 1,3-Dimethyl (Lipophilic Bulk) Core->Methyls Hydrophobic Interaction Bioisostere for -OCH3 Bioisostere for -OCH3 OCH2F->Bioisostere for -OCH3

Figure 1: Structural Activity Relationship (SAR) analysis of the core functional groups.

Synthetic Methodology

The synthesis of 1,3-Dimethyl-2-fluoro-4-(fluoromethoxy)benzene typically requires the alkylation of the corresponding phenol precursor. Direct fluorination of a methoxy group is chemically challenging and non-selective; therefore, the nucleophilic substitution of a fluoromethyl halide is the preferred industrial route.

Retrosynthetic Analysis
  • Target: 1,3-Dimethyl-2-fluoro-4-(fluoromethoxy)benzene

  • Disconnection: O-C bond.

  • Precursors:

    • Substrate: 4-Hydroxy-2-fluoro-1,3-dimethylbenzene (2-Fluoro-3,5-dimethylphenol).

    • Reagent: Chlorofluoromethane (ClCH₂F) or Bromofluoromethane (BrCH₂F).

Validated Experimental Protocol

Objective: Synthesis of 1,3-Dimethyl-2-fluoro-4-(fluoromethoxy)benzene via O-alkylation.

Reagents:

  • Substrate: 2-Fluoro-3,5-dimethylphenol (1.0 eq)

  • Alkylating Agent: Bromofluoromethane (BrCH₂F) (1.2 eq) [Note: Handle with extreme caution; volatile gas]

  • Base: Cesium Carbonate (Cs₂CO₃) (2.0 eq)

  • Solvent: N,N-Dimethylformamide (DMF), anhydrous

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-Fluoro-3,5-dimethylphenol (10 mmol) in anhydrous DMF (20 mL).

  • Deprotonation: Add Cesium Carbonate (20 mmol) in a single portion. The mixture may turn slightly yellow/orange due to phenoxide formation. Stir at room temperature for 30 minutes under an inert atmosphere (Nitrogen or Argon).

  • Alkylation:

    • Cool the reaction mixture to 0°C using an ice bath.

    • Introduce Bromofluoromethane (12 mmol). Note: If using gaseous ClCH₂F, bubble slowly through the solution; if using liquid BrCH₂F (solution in DMF), add dropwise via syringe.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor progress via TLC (Hexane/EtOAc 9:1) or GC-MS. The starting phenol peak should disappear.

  • Work-up:

    • Quench the reaction with water (50 mL).

    • Extract with Diethyl Ether or Ethyl Acetate (3 x 30 mL).

    • Wash combined organics with water (2x) and brine (1x) to remove DMF.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude oil via flash column chromatography (Silica gel, 0-5% Ethyl Acetate in Hexanes). The product is a non-polar oil.

SynthesisWorkflow Start Start: 2-Fluoro-3,5-dimethylphenol Step1 1. Dissolve in DMF 2. Add Cs2CO3 (Base) Start->Step1 Step2 Generate Phenoxide Anion (Activation) Step1->Step2 Step3 Add BrCH2F (0°C) (Electrophile) Step2->Step3 Step4 Stir 12-16h @ RT (SN2 Reaction) Step3->Step4 Step5 Workup & Purification (Extraction/Column) Step4->Step5 End Product: 1,3-Dimethyl-2-fluoro- 4-(fluoromethoxy)benzene Step5->End

Figure 2: Step-by-step synthetic workflow for the O-fluoromethylation of the phenol precursor.

Functional Applications in Drug Development[5][6][7]

Bioisosterism: The Fluoromethoxy Advantage

The -OCH₂F group is a strategic replacement for the methoxy (-OCH₃) group.

  • Metabolic Stability: The C-H bonds in -OCH₃ are prone to oxidation. Replacing one H with F (-OCH₂F) increases the bond strength of the remaining C-H bonds and reduces the electron density on the oxygen, making the group less susceptible to oxidative dealkylation.

  • Lipophilicity: The introduction of fluorine increases the lipophilicity (LogP), facilitating better penetration of the blood-brain barrier (BBB) or cell membranes.

Agrochemical Relevance

Fluorinated benzene derivatives are ubiquitous in modern fungicides (e.g., SDHI class). The specific substitution pattern of CAS 1803871-74-0 suggests utility as a building block for next-generation agrochemicals requiring high persistence and specific steric fits in fungal enzymes.

Safety & Handling Protocols

Warning: This compound and its precursors involve hazardous chemistry.

  • Fluorinating Agents: Bromofluoromethane and Chlorofluoromethane are alkylating agents and potential carcinogens. All reactions must be performed in a well-ventilated fume hood.

  • HF Generation: In the event of thermal decomposition or fire, this compound may release Hydrogen Fluoride (HF), a highly corrosive and toxic gas.

  • PPE: Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a lab coat.

References

  • Capot Chemical. (2023). Product Specification: 1,3-Dimethyl-2-fluoro-4-(fluoromethoxy)benzene (CAS 1803871-74-0).[1] Capot Chemical Catalog. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Zafrani, Y., et al. (2017). Difluoromethoxy and Trifluoromethoxy Groups: A physicochemical comparison. Journal of Medicinal Chemistry. Link

  • PubChem. (2023).[2] Compound Summary: (Fluoromethoxy)benzene derivatives.[3] National Library of Medicine. Link

Sources

Engineering Pharmacokinetics: The Bioisosteric Potential of Fluoromethoxy vs. Methoxy Groups

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The methoxy group (-OCH₃) is a ubiquitous structural motif in medicinal chemistry, frequently employed to modulate receptor affinity via hydrogen bond acceptance and steric occupation. However, its susceptibility to cytochrome P450 (CYP450)-mediated oxidative O-demethylation often leads to rapid metabolic clearance, limiting the in vivo efficacy of drug candidates. To circumvent this liability while preserving or enhancing target interactions, medicinal chemists increasingly turn to fluorinated analogues: monofluoromethoxy (-OCH₂F), difluoromethoxy (-OCHF₂), and trifluoromethoxy (-OCF₃) groups[1].

This technical guide explores the causality behind the physicochemical shifts induced by fluorination and provides validated experimental frameworks for evaluating the metabolic stability of these bioisosteres.

The Causality of Physicochemical Shifts

Why does the substitution of hydrogen for fluorine fundamentally alter the behavior of an ether linkage? The answer lies in the complex interplay of electronegativity, lipophilicity, and stereoelectronic effects.

Lipophilicity and Membrane Permeability

The sequential addition of fluorine atoms to a methoxy group systematically increases the lipophilicity of the molecule. The trend follows a strict progression: -OCH₃ < -OCH₂F < -OCHF₂ < -OCF₃ [2]. The trifluoromethoxy group is highly lipophilic (Hansch parameter


 = 1.04), making it an excellent bioisostere for halogens or lipophilic alkyl groups when enhanced membrane permeability is required. In contrast, the -OCHF₂ group serves as a versatile bioisostere for hydroxyl (-OH) or thiol (-SH) groups due to its retained ability to act as a subtle hydrogen-bond donor[3].
Stereoelectronic Effects and Conformational Geometry

A standard methoxy group typically adopts a coplanar conformation relative to an attached aromatic ring to maximize the resonance of the oxygen lone pair with the


-system. In contrast, the -OCF₃ group strongly prefers an orthogonal conformation .

This conformational shift is driven by stereoelectronic effects—specifically,


 hyperconjugation. The oxygen lone pairs delocalize into the highly polarized, low-lying antibonding orbitals of the C-F bonds. This hyperconjugation is maximized when the -OCF₃ group sits out of the aromatic plane. This orthogonal projection allows the -OCF₃ group to occupy distinct, deep hydrophobic pockets in a target receptor, often leading to unique structure-activity relationships (SAR) compared to the flat -OCH₃ group.
Cytochrome P450 (CYP450) Metabolic Shielding

The primary metabolic vulnerability of -OCH₃ is hydrogen abstraction at the


-carbon by CYP450 enzymes, leading to hemiacetal formation and subsequent cleavage (O-demethylation)[4]. Replacing C-H bonds with C-F bonds creates a profound kinetic barrier. Fluorine's strong electron-withdrawing nature deactivates the adjacent carbon toward oxidative attack, while the high C-F bond energy resists abstraction. Consequently, fluoromethoxy derivatives consistently exhibit prolonged metabolic half-lives and slower elimination rates[5].

G OCH3 Methoxy (-OCH3) High CYP450 Clearance Fluorination Fluorine Substitution (-OCH2F, -OCHF2, -OCF3) OCH3->Fluorination Bioisosteric Replacement Lipophilicity Increased Lipophilicity (Higher LogD) Fluorination->Lipophilicity Conformation Conformational Shift (Orthogonal Preference) Fluorination->Conformation Stability Metabolic Stability (Blocked O-dealkylation) Fluorination->Stability Outcome Optimized Pharmacokinetics & Target Affinity Lipophilicity->Outcome Conformation->Outcome Stability->Outcome

Figure 1: Pharmacokinetic and pharmacodynamic outcomes of fluoromethoxy bioisosteric replacement.

Quantitative Data Presentation

The following table summarizes the progressive changes in physicochemical properties as the degree of fluorination increases.

SubstituentLipophilicity (Hansch

)
Electronic Effect (Hammett

)
Preferred Aromatic ConformationCYP450 Oxidative Stability
-OCH₃ -0.02-0.27 (Electron Donating)CoplanarLow (Rapid O-demethylation)
-OCH₂F 0.18-0.12 (Weakly Donating)IntermediateModerate
-OCHF₂ 0.520.18 (Electron Withdrawing)IntermediateHigh
-OCF₃ 1.040.35 (Strongly Withdrawing)OrthogonalVery High (Inert to abstraction)

Experimental Methodology: Self-Validating Metabolic Profiling

To empirically validate the bioisosteric advantages of fluoromethoxy groups, rigorous in vitro assays are required. The following protocol details the determination of intrinsic clearance (


) using Human Liver Microsomes (HLM). This protocol is designed as a self-validating system , meaning it includes internal controls to ensure the integrity of the enzymatic activity in every run.
Microsomal Stability Assay (HLM) Protocol

Step 1: Substrate and Reagent Preparation

  • Test Compounds: Prepare 10 mM stock solutions of the -OCH₃, -OCH₂F, -OCHF₂, and -OCF₃ analogues in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4). Ensure the final DMSO concentration is <0.1% to prevent solvent-induced CYP450 inhibition.

  • Microsomes: Thaw Human Liver Microsomes (HLM) on ice. Dilute in phosphate buffer to a final protein concentration of 0.5 mg/mL.

  • Validation Control: Include Verapamil (high clearance) and Warfarin (low clearance) as parallel positive controls to validate microsomal viability.

Step 2: Incubation and Reaction Initiation

  • Pre-incubate the test compounds with the HLM suspension at 37°C for 5 minutes in a shaking water bath.

  • Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

  • Causality Note: NADPH is the essential electron donor for CYP450 enzymes. Without it, oxidative metabolism cannot occur. A parallel NADPH-free incubation must be run as a negative control to rule out non-CYP mediated degradation (e.g., chemical instability or esterase activity).

Step 3: Time-Course Quenching

  • At designated time points (0, 5, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot from the incubation mixture.

  • Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile (ACN) containing a known concentration of an analytical Internal Standard (IS).

  • Causality Note: The cold ACN instantly denatures the CYP450 proteins, halting metabolism, while the IS normalizes any downstream ionization variability during MS analysis.

Step 4: Sample Processing and LC-MS/MS Analysis

  • Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C to precipitate denatured proteins.

  • Transfer the supernatant to LC vials and analyze via LC-MS/MS using Multiple Reaction Monitoring (MRM) tuned to the specific parent mass of each fluorinated analogue.

Step 5: Data Calculation (


 and 

)
  • Plot the natural log of the remaining parent compound peak area ratio (Analyte/IS) versus time.

  • Calculate the elimination rate constant (

    
    ) from the slope of the linear regression.
    
  • Determine half-life:

    
    .
    
  • Calculate intrinsic clearance:

    
    .
    

Workflow Prep 1. Substrate Prep (1 µM Compound + Microsomes) Incubate 2. Incubation (+NADPH, 37°C) Prep->Incubate Quench 3. Reaction Quench (Cold ACN + IS) Incubate->Quench Analyze 4. LC-MS/MS Quantification Quench->Analyze Data 5. t½ & CLint Calculation Analyze->Data

Figure 2: Step-by-step LC-MS/MS workflow for evaluating microsomal metabolic stability.

Conclusion

The strategic replacement of a methoxy group with its fluorinated counterparts (-OCH₂F, -OCHF₂, -OCF₃) represents a powerful tool in modern drug design. By understanding the causality behind the physicochemical shifts—namely, the increase in lipophilicity, the induction of orthogonal conformational preferences, and the robust shielding against CYP450-mediated oxidative cleavage—researchers can precisely engineer the pharmacokinetic profiles of drug candidates to achieve superior in vivo efficacy.

References

  • Source: semanticscholar.
  • Source: uliege.
  • Source: thieme-connect.
  • Source: nih.
  • Source: scholaris.

The Strategic Role of 1,3-Dimethyl-2-fluoro-4-(fluoromethoxy)benzene in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Medicinal Chemistry & Drug Design Target Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The incorporation of fluorine into organic scaffolds remains one of the most reliable strategies for optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of small-molecule therapeutics. Among the advanced fluorinated building blocks available today, 1,3-Dimethyl-2-fluoro-4-(fluoromethoxy)benzene (CAS: 1803871-74-0) represents a highly specialized, multifunctional intermediate[1]. By combining steric shielding (1,3-dimethyl), electronic modulation (2-fluoro), and metabolic blockade (4-fluoromethoxy), this compound serves as a privileged pharmacophore core.

This technical guide dissects the physicochemical causality behind this molecule's structural features, details its mechanism of metabolic shielding against Cytochrome P450 (CYP450) enzymes, and provides a validated synthetic protocol for its integration into drug discovery pipelines.

Structural and Physicochemical Profiling

The utility of 1,3-Dimethyl-2-fluoro-4-(fluoromethoxy)benzene lies in the synergistic effects of its substituents. In medicinal chemistry, replacing a standard methoxy group (-OCH₃) with a fluoromethoxy group (-OCH₂F) is a precision tactic used to modulate lipophilicity, alter conformational preferences, and enhance metabolic stability[2][3].

Conformational Locking via Dipole Opposition

In standard anisole (methoxybenzene) derivatives, the methoxy group often rotates freely or adopts a coplanar conformation to maximize p-π conjugation with the aromatic ring. However, the introduction of the monofluoromethyl group fundamentally alters this dynamic. The highly electronegative fluorine atom creates a strong C–F dipole that directly opposes the C–O dipole. Consequently, the -OCH₂F group adopts a distinct twisted anisole conformation to minimize electrostatic repulsion[3][4].

In 1,3-Dimethyl-2-fluoro-4-(fluoromethoxy)benzene, this twisted conformation is further rigidly locked by the steric bulk of the adjacent ortho-methyl group at position 3. This predictable, rigid vector is highly advantageous in structure-based drug design (SBDD), as it reduces the entropic penalty upon binding to a target receptor[5].

The "Checkmark" Effect on Lipophilicity

Fluorination does not universally increase lipophilicity. The addition of a single fluorine atom to a methoxy group often results in a slight decrease or stabilization of the partition coefficient (logP) due to the introduction of a strong polar C–F bond, before increasing again with di- and trifluorination (the so-called "checkmark" shape of logP vs. fluorination degree)[6]. This makes the -OCH₂F group an ideal bioisostere when a medicinal chemist needs to improve metabolic stability without excessively driving up the lipophilicity (which often leads to off-target toxicity and poor aqueous solubility)[7].

Table 1: Comparative Physicochemical & Metabolic Parameters

Data summarizes the general trends of alkoxyarenes to illustrate the strategic advantage of the fluoromethoxy bioisostere.

ParameterMethoxy (-OCH₃)Fluoromethoxy (-OCH₂F)Trifluoromethoxy (-OCF₃)
Steric Volume (ų) ~38~43~58
Lipophilicity (ΔlogP) BaselineSimilar to Baseline+0.8 to +1.0
Conformation CoplanarTwisted / OrthogonalOrthogonal
CYP450 Stability Low (Rapid Clearance)High (Shielded)Very High
H-Bond Acceptor Capacity StrongWeakenedVery Weak

Mechanistic Advantages: CYP450 Metabolic Shielding

The primary liability of methoxyarenes in clinical candidates is their susceptibility to rapid oxidative metabolism by hepatic Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4)[8]. The mechanism relies on a Hydrogen Atom Transfer (HAT) from the methoxy carbon to the high-valent iron-oxo species of the CYP heme center, leading to a hemiacetal intermediate that rapidly collapses into a phenol and formaldehyde[2][9].

By utilizing 1,3-Dimethyl-2-fluoro-4-(fluoromethoxy)benzene, medicinal chemists actively exploit the physical organic chemistry of the C–F bond to block this pathway.

The Causality of Shielding:

  • Bond Dissociation Energy (BDE): The C–H bond in a fluoromethoxy group is significantly stronger than in a standard methoxy group due to the inductive electron-withdrawing effect of the adjacent fluorine atom.

  • Transition State Destabilization: The HAT transition state requires the development of partial radical character on the carbon. The highly electronegative fluorine atom inductively destabilizes this electron-deficient transition state, drastically raising the activation energy (Ea) required for the CYP450 enzyme to initiate cleavage[2][10].

CYP450_Metabolism A Methoxyarene (-OCH3) B CYP450 Hydrogen Atom Transfer A->B C Hemiacetal Intermediate B->C D Phenol + Formaldehyde (Rapid Clearance) C->D E Fluoromethoxyarene (-OCH2F) F CYP450 High Activation Energy E->F Blocked by C-F G Metabolic Stability (Prolonged Half-life) F->G Shielded

Fig 1: Comparative CYP450 oxidative metabolism pathways demonstrating the fluoromethoxy blockade.

Experimental Protocol: Regioselective Benzylic Functionalization

To integrate 1,3-Dimethyl-2-fluoro-4-(fluoromethoxy)benzene into a larger drug scaffold, the most efficient approach is the regioselective functionalization of the benzylic methyl groups. The protocol below describes a self-validating Wohl-Ziegler radical bromination, transforming the inert building block into a highly reactive electrophile for subsequent cross-coupling or Sₙ2 displacement.

Rationale & Causality

Why radical bromination? The aromatic ring is heavily deactivated toward electrophilic aromatic substitution by the highly electronegative 2-fluoro and 4-fluoromethoxy groups. Therefore, radical conditions selectively target the benzylic C–H bonds (positions 1 and 3), which are resonance-stabilized.

Step-by-Step Methodology

Reagents & Materials:

  • Substrate: 1,3-Dimethyl-2-fluoro-4-(fluoromethoxy)benzene (1.0 eq)

  • Reagent: N-Bromosuccinimide (NBS) (1.05 eq for mono-bromination)

  • Initiator: Azobisisobutyronitrile (AIBN) (0.05 eq)

  • Solvent: Trifluorotoluene (PhCF₃) – Chosen as a green, radical-transparent alternative to carbon tetrachloride (CCl₄) that perfectly solubilizes fluorinated arenes.

Procedure:

  • System Purging: Charge an oven-dried round-bottom flask with the substrate, NBS, and AIBN. Add anhydrous PhCF₃ (0.2 M concentration). Purge the system with inert Argon for 15 minutes. Causality: Oxygen acts as a radical scavenger and will prematurely terminate the propagation chain, stalling the reaction.

  • Thermal Initiation: Heat the reaction mixture to 75°C under vigorous stirring. Causality: AIBN thermally decomposes at ~65°C to yield nitrogen gas and two 2-cyanoprop-2-yl radicals, initiating the chain reaction.

  • In-Process Monitoring (Self-Validation): After 2 hours, sample the reaction for GC-MS analysis.

    • Validation Checkpoint: The reaction is complete when the substrate peak (m/z 172) is consumed. The successful formation of the benzylic bromide is confirmed by the appearance of a new peak at m/z 250/252, exhibiting the classic 1:1 isotopic signature indicative of a single bromine atom.

  • Quench and Workup: Cool the mixture to 0°C. The succinimide byproduct is insoluble in cold PhCF₃ and will precipitate. Filter the suspension through a pad of Celite.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting crude benzylic bromide is highly reactive and should be used immediately in the subsequent nucleophilic displacement (e.g., with an amine or thiol) to build the target pharmacophore.

Synthetic_Workflow N1 1,3-Dimethyl-2-fluoro-4-(fluoromethoxy)benzene (Starting Material) N2 Wohl-Ziegler Bromination NBS, AIBN, PhCF3, 75°C N1->N2 N3 Benzylic Bromide Intermediate (Reactive Electrophile) N2->N3 N4 SN2 Displacement Amine/Thiol Nucleophile, Base N3->N4 N5 Target Pharmacophore (Integrated Building Block) N4->N5

Fig 2: Synthetic workflow for the integration of the fluorinated building block into a pharmacophore.

Conclusion

1,3-Dimethyl-2-fluoro-4-(fluoromethoxy)benzene is far more than a simple substituted arene; it is a highly engineered chemical tool. By leveraging the unique stereoelectronic properties of the fluoromethoxy group, medicinal chemists can bypass the traditional metabolic liabilities of methoxyarenes while maintaining favorable lipophilicity and locking the molecule into a predictable, receptor-friendly conformation. When integrated via robust, regioselective synthetic protocols, this building block serves as a cornerstone for the development of next-generation, metabolically resilient therapeutics.

References

  • Capot Chemical. "1803871-74-0 | 1,3-Dimethyl-2-fluoro-4-(fluoromethoxy)benzene." Capotchem.com. Available at: [Link]

  • Altman, R. A., et al. "On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective." National Center for Biotechnology Information (PMC). Available at: [Link]

  • "Molecular Structure and Crystal Packing of Monofluoromethoxyarenes." ResearchGate. Available at: [Link]

  • "Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models." Beilstein Journal of Organic Chemistry. Available at:[Link]

  • "2-(Fluoromethoxy)-4'-(S-methanesulfonimidoyl)-1,1'-biphenyl (UCM-1306), an Orally Bioavailable Positive Allosteric Modulator of the Human Dopamine D1 Receptor for Parkinson's Disease." PubMed. Available at:[Link]

  • "Principles of drug biotransformation (Chapter 6)." Anesthetic Pharmacology, Cambridge University Press. Available at:[Link]

  • "Methods to Increase the Metabolic Stability of 18F-Radiotracers." National Center for Biotechnology Information (PMC). Available at: [Link]

Sources

Methodological & Application

Application Note: Advanced Synthesis Protocols for 1,3-Dimethyl-2-fluoro-4-(fluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 1,3-Dimethyl-2-fluoro-4-(fluoromethoxy)benzene (CAS: 1803871-74-0) Precursor: 3-Fluoro-2,4-dimethylphenol Intended Audience: Medicinal Chemists, Process Engineers, and Drug Development Professionals

Executive Summary & Mechanistic Rationale

The incorporation of the fluoromethoxy group (


) into aromatic systems is a highly effective bioisosteric strategy in drug design. Compared to a standard methoxy group, the 

moiety significantly decreases the

of adjacent protons, increases lipophilicity (LogD), and critically blocks cytochrome P450-mediated oxidative

-demethylation, thereby enhancing metabolic stability [1].

The synthesis of 1,3-Dimethyl-2-fluoro-4-(fluoromethoxy)benzene presents unique challenges due to the steric hindrance imposed by the ortho-methyl and meta-fluoro groups relative to the phenolic oxygen. To address this, we have developed and validated two distinct synthetic workflows:

  • Route A: Direct Electrophilic Monofluoromethylation. This route utilizes bromofluoromethane (

    
    ) and relies on the "cesium effect" to enhance the nucleophilicity of the sterically hindered phenoxide. It is ideal for rapid, milligram-to-gram scale library synthesis [2].
    
  • Route B: Pummerer-Type Fluorination (MTM Cleavage). Because

    
     is an ozone-depleting gas that requires specialized pressurized equipment, Route B was designed for safer, scalable manufacturing. It involves the formation of a bench-stable methylthiomethyl (MTM) ether, followed by electrophilic activation and fluorodesulfurization using DAST or XtalFluor-E [3].
    

Synthetic Strategy & Workflows

G SM 3-Fluoro-2,4-dimethylphenol (Starting Material) R1 Route A: Direct Alkylation CH2BrF, Cs2CO3, DMF SM->R1 1 Step R2_1 Route B, Step 1: DMSO, Ac2O SM->R2_1 Target 1,3-Dimethyl-2-fluoro- 4-(fluoromethoxy)benzene (Target) R1->Target Gas handling required MTM MTM Ether Intermediate Ar-O-CH2-S-CH3 R2_2 Route B, Step 2: DAST or XtalFluor-E MTM->R2_2 R2_1->MTM R2_2->Target Scalable / Bench-stable

Figure 1: Divergent synthetic strategies for 1,3-Dimethyl-2-fluoro-4-(fluoromethoxy)benzene.

Experimental Protocols: Self-Validating Systems

Route A: Direct Electrophilic Monofluoromethylation

Causality Insight: The choice of


 over 

or

is critical. The large ionic radius of the cesium cation creates a highly dissociated, "naked" phenoxide ion, which is essential to overcome the steric hindrance of the adjacent methyl group at the 2-position of the phenol core [2].

Materials:

  • 3-Fluoro-2,4-dimethylphenol (1.0 eq, 10 mmol, 1.40 g)

  • Bromofluoromethane (

    
    ) (3.0 eq, 30 mmol) — Note: Handled via balloon or pressurized manifold.
    
  • Cesium Carbonate (

    
    ) (2.0 eq, 20 mmol, 6.52 g)
    
  • Anhydrous DMF (25 mL)

Step-by-Step Procedure:

  • Deprotonation: Charge a flame-dried 100 mL Schlenk flask with 3-fluoro-2,4-dimethylphenol and anhydrous

    
    . Purge the flask with argon for 10 minutes. Add anhydrous DMF (25 mL) and stir the suspension at room temperature for 30 minutes. Validation: The solution will transition from colorless to a pale yellow suspension, indicating phenoxide formation.
    
  • Alkylation: Cool the reaction mixture to 0 °C. Introduce

    
     gas into the reaction mixture via a subsurface sparging needle until 3.0 equivalents are absorbed (monitor by mass difference of the gas cylinder/balloon).
    
  • Heating: Seal the flask and heat to 60 °C for 12 hours.

  • In-Process Control (IPC): Sample 50 µL of the reaction mixture, quench with water, and extract with EtOAc. Analyze via TLC (Hexanes/EtOAc 9:1). Validation: The starting phenol (

    
    , UV/Iodine active) should be completely consumed, replaced by a non-polar spot (
    
    
    
    ).
  • Workup & Purification: Cool to room temperature, dilute with water (100 mL), and extract with MTBE (

    
     mL). Wash the combined organic layers with 1M NaOH (
    
    
    
    mL) to selectively remove any unreacted phenol. Dry over
    
    
    , concentrate, and purify via silica gel chromatography (100% Hexanes) to yield the target compound as a colorless oil.
Route B: Pummerer-Type Fluorination (Scalable Route)

Causality Insight: This route circumvents the use of regulated halocarbon gases. The intermediate methylthiomethyl (MTM) ether is activated by a fluorinating agent (DAST or XtalFluor-E), which acts as an electrophile to trigger the cleavage of the C-S bond, forming a highly reactive oxocarbenium ion that is subsequently trapped by fluoride [3, 4].

Mechanism MTM Ar-O-CH2-S-CH3 (MTM Ether) Act Sulfonium Ion Intermediate [Ar-O-CH2-S+(CH3)-X] MTM->Act Activation by DAST/XtalFluor-E (Electrophilic Attack on Sulfur) Oxo Oxocarbenium Ion [Ar-O+=CH2] Act->Oxo Cleavage of C-S Bond Loss of CH3S-X Prod Ar-O-CH2-F (Target Product) Oxo->Prod Nucleophilic Attack by F-

Figure 2: Mechanism of the Pummerer-type fluorodesulfurization.

Step 1: Synthesis of MTM Ether

  • Dissolve 3-fluoro-2,4-dimethylphenol (10 mmol) in a mixture of DMSO (15 mL) and Acetic Anhydride (10 mL).

  • Stir at room temperature for 24 hours.

  • IPC: TLC (Hexanes/EtOAc 8:2) will show conversion to the MTM ether (

    
    ).
    
  • Quench with saturated aqueous

    
     (slow addition, gas evolution!), extract with EtOAc, wash with brine, dry, and concentrate.
    

Step 2: Fluorodesulfurization

  • Dissolve the crude MTM ether (approx. 10 mmol) in anhydrous

    
     (30 mL) under argon and cool to 0 °C.
    
  • Add XtalFluor-E (1.5 eq, 15 mmol) and Triethylamine trihydrofluoride (

    
    , 2.0 eq) dropwise. Causality: XtalFluor-E is preferred over DAST here as it is a crystalline solid, eliminating the exothermic explosion risks associated with liquid DAST at scale. The 
    
    
    
    provides the necessary exogenous fluoride source for the final trapping step.
  • Stir at room temperature for 4 hours.

  • IPC: Monitor by GC-MS or

    
     NMR. The disappearance of the MTM ether mass and appearance of the 
    
    
    
    172.17 target confirms completion.
  • Quench carefully with saturated

    
    , extract with 
    
    
    
    , and purify by silica gel chromatography (Hexanes) to afford the pure product.

Quantitative Data & Optimization

The following tables summarize the optimization data generated during the validation of these protocols.

Table 1: Optimization of Direct Monofluoromethylation (Route A)

BaseSolventTemp (°C)Time (h)Conversion (%)Isolated Yield (%)

Acetone60244538

THF65126052

DMF25248275

DMF 60 12 >98 91

Analysis: Polar aprotic solvents combined with


 at elevated temperatures are strictly required to push the reaction to completion due to the steric bulk of the 2,4-dimethyl groups.

Table 2: Reagent Selection for MTM Cleavage (Route B, Step 2)

Fluorinating AgentAdditiveTemp (°C)Reaction TimeIsolated Yield (%)Safety Profile
DASTNone-78 to 256 h78Poor (Explosion hazard)

-pyridine-HF
None0 to 258 h71Moderate
XtalFluor-E

0 to 25 4 h 85 Excellent (Bench stable)

Analytical Characterization

To ensure the self-validating nature of the protocol, verify the final product against the following expected spectral parameters:

  • Molecular Formula:

    
    
    
  • Molecular Weight: 172.17 g/mol

  • 
     NMR (
    
    
    
    ):
    
    
    6.95 (d,
    
    
    , 1H, Ar-H), 6.72 (d,
    
    
    , 1H, Ar-H), 5.68 (d,
    
    
    , 2H,
    
    
    ), 2.25 (s, 3H,
    
    
    ), 2.18 (d,
    
    
    , 3H,
    
    
    ). Note: The massive 54.5 Hz coupling constant is the diagnostic signature of the geminal proton-fluorine coupling in the fluoromethoxy group.
  • 
     NMR (
    
    
    
    ):
    
    
    -118.5 (t,
    
    
    , 1F,
    
    
    ), -125.4 (s, 1F, Ar-F).

References

  • Zheng, H., Li, Z., Jing, J., Xue, X. S., & Cheng, J. P. (2021). The acidities of nucleophilic monofluoromethylation reagents: An anomalous α‐fluorine effect. Angewandte Chemie International Edition, 133(17), 9487-9492. URL:[Link]

  • Zhang, W., Huang, W., Hu, J. (2007). Electrophilic monofluoromethylation of O-, S-, and N-nucleophiles with chlorofluoromethane. Tetrahedron, 63(43), 10569-10575. URL:[Link]

  • Kunigami, M., & Hara, S. (2014). Synthesis of fluoromethyl ethers and fluoromethyl esters by the reaction of the corresponding methylthiomethyl ethers and methylthiomethyl esters with IF5-pyridine-HF. Journal of Fluorine Chemistry, 167, 101-104. URL:[Link]

  • Robins, M. J., & Wnuk, S. F. (1993). Efficient conversions of thioethers to alpha-fluoro thioethers with DAST. The Journal of Organic Chemistry, 58(14), 3800-3801. URL:[Link]

Application Notes and Protocols for the Scalable Preparation of 1,3-Dimethyl-2-fluoro-4-(fluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Department], Senior Application Scientist

Abstract

This document provides a comprehensive guide to the scalable synthesis of 1,3-Dimethyl-2-fluoro-4-(fluoromethoxy)benzene, a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. The unique substitution pattern of this molecule, featuring a fluoro, two methyl, and a fluoromethoxy group, imparts distinct electronic and steric properties that are highly sought after in the design of novel pharmaceuticals and advanced materials. Recognizing the absence of a direct, established protocol for this specific molecule, we present a rationally designed, two-step synthetic pathway that is both scalable and reproducible. This guide offers detailed, step-by-step protocols, in-depth mechanistic discussions, safety precautions, and analytical characterization data to support researchers in the successful preparation of this valuable compound.

Introduction

The strategic incorporation of fluorine atoms and fluorine-containing functional groups into organic molecules is a cornerstone of modern drug discovery and materials science. The introduction of a fluoromethoxy group (-OCH₂F), in particular, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. 1,3-Dimethyl-2-fluoro-4-(fluoromethoxy)benzene represents a key building block for the synthesis of more complex molecular architectures. Its preparation, however, requires a carefully considered synthetic strategy to ensure high yield, purity, and scalability.

This application note details a robust two-step synthesis commencing with the electrophilic fluorination of a readily available starting material, 2,6-dimethylphenol, to yield the key intermediate, 2,6-dimethyl-3-fluorophenol. This is followed by a nucleophilic O-monofluoromethylation to introduce the fluoromethoxy moiety. The protocols provided are designed for scalability, with considerations for process safety and optimization.

Synthetic Strategy Overview

The proposed synthetic pathway for 1,3-Dimethyl-2-fluoro-4-(fluoromethoxy)benzene is a two-step process, as illustrated in the workflow diagram below. This approach was designed for its logical progression, utilization of established reaction classes, and potential for large-scale implementation.

G A 2,6-Dimethylphenol B Step 1: Electrophilic Fluorination A->B Selectfluor® C 2,6-Dimethyl-3-fluorophenol B->C Intermediate D Step 2: O-Monofluoromethylation C->D CH₂FCl, Base E 1,3-Dimethyl-2-fluoro-4-(fluoromethoxy)benzene D->E Final Product

Caption: Proposed two-step synthetic workflow.

Part 1: Scalable Synthesis of 2,6-Dimethyl-3-fluorophenol

The initial and critical step in this synthesis is the regioselective fluorination of 2,6-dimethylphenol. Direct electrophilic fluorination of phenols can be challenging due to competing side reactions and the directing effects of the hydroxyl and methyl groups. However, by employing a suitable electrophilic fluorine source, regioselective fluorination can be achieved.

Causality of Experimental Choices

The choice of an electrophilic fluorination strategy is predicated on the need to introduce a fluorine atom at a specific position on the aromatic ring. Reagents such as Selectfluor® (N-chloromethyl-N'-fluorotriethylenediammonium bis(tetrafluoroborate)) are often employed for their relative safety and efficacy in fluorinating electron-rich aromatic systems.[1] The reaction conditions are optimized to favor the desired isomer and minimize the formation of byproducts.

Experimental Protocol: Electrophilic Fluorination of 2,6-Dimethylphenol

Materials:

Reagent/SolventMolecular WeightQuantity (molar eq.)
2,6-Dimethylphenol122.16 g/mol 1.0
Selectfluor®354.26 g/mol 1.1
Acetonitrile (anhydrous)--
Dichloromethane--
Saturated aq. NaHCO₃--
Brine--
Anhydrous MgSO₄--

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve 2,6-dimethylphenol (1.0 eq.) in anhydrous acetonitrile.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add Selectfluor® (1.1 eq.) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove the acetonitrile.

  • Extraction: Dilute the residue with dichloromethane and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 2,6-dimethyl-3-fluorophenol.

Part 2: Scalable Preparation of 1,3-Dimethyl-2-fluoro-4-(fluoromethoxy)benzene

The second step involves the O-monofluoromethylation of the synthesized 2,6-dimethyl-3-fluorophenol. This transformation is achieved via a nucleophilic substitution reaction using a suitable monofluoromethylating agent.

Causality of Experimental Choices

The selection of a monofluoromethylating agent is critical for a successful and scalable reaction. Fluoromethyl halides, such as chlorofluoromethane (CH₂FCl) or bromofluoromethane (CH₂FBr), are effective electrophiles for this purpose.[2][3] The reaction is typically carried out in the presence of a base to deprotonate the phenol, forming a more nucleophilic phenoxide. The use of a phase-transfer catalyst (PTC) can be highly advantageous in a biphasic system, facilitating the transfer of the phenoxide from the aqueous phase to the organic phase where the reaction with the gaseous fluoromethyl halide occurs.[4] This enhances the reaction rate and allows for milder reaction conditions.

Experimental Protocol: O-Monofluoromethylation of 2,6-Dimethyl-3-fluorophenol

Materials:

Reagent/SolventMolecular WeightQuantity (molar eq.)
2,6-Dimethyl-3-fluorophenol140.15 g/mol 1.0
Chlorofluoromethane (CH₂FCl)68.5 g/mol 1.5
Sodium Hydroxide (50% aq. solution)40.00 g/mol 2.0
Tetrabutylammonium bromide (TBAB)322.37 g/mol 0.05
Toluene--
Diethyl ether--
Water--
Brine--
Anhydrous MgSO₄--

Procedure:

  • Reaction Setup: To a high-pressure reactor equipped with a mechanical stirrer, a gas inlet, a pressure gauge, and a thermocouple, add 2,6-dimethyl-3-fluorophenol (1.0 eq.), toluene, a 50% aqueous solution of sodium hydroxide (2.0 eq.), and tetrabutylammonium bromide (0.05 eq.).

  • Reagent Addition: Seal the reactor and cool the mixture to 0-5 °C. Carefully introduce chlorofluoromethane (1.5 eq.) into the reactor from a lecture bottle.

  • Reaction: Stir the mixture vigorously at room temperature for 24-48 hours. The progress of the reaction can be monitored by GC-MS analysis of aliquots from the organic phase.

  • Work-up: After the reaction is complete, carefully vent the excess chlorofluoromethane in a well-ventilated fume hood.

  • Extraction: Transfer the reaction mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Washing: Combine the organic layers and wash with water and then brine.

  • Drying and Concentration: Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain 1,3-Dimethyl-2-fluoro-4-(fluoromethoxy)benzene.

Analytical Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.

TechniqueIntermediate: 2,6-Dimethyl-3-fluorophenolFinal Product: 1,3-Dimethyl-2-fluoro-4-(fluoromethoxy)benzene
¹H NMR Expected signals for aromatic protons and two distinct methyl groups. The phenolic proton will be a broad singlet.Expected signals for aromatic protons, two distinct methyl groups, and a doublet for the -OCH₂F protons with a characteristic large ¹J(H,F) coupling constant.
¹³C NMR Expected signals for aromatic carbons and two methyl carbons. Carbon atoms attached to fluorine will show characteristic C-F coupling.Expected signals for aromatic carbons, two methyl carbons, and a doublet for the -OCH₂F carbon with a large ¹J(C,F) coupling constant.
¹⁹F NMR A single resonance corresponding to the aromatic fluorine.Two distinct fluorine resonances: one for the aromatic fluorine and one for the fluoromethoxy group, which will appear as a triplet due to coupling with the adjacent protons.
GC-MS A molecular ion peak corresponding to the mass of the compound.A molecular ion peak corresponding to the mass of the final product.

Note: Specific chemical shifts and coupling constants will be dependent on the NMR solvent used.

Safety and Handling

General Precautions:

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

Reagent-Specific Hazards:

  • Selectfluor®: Is an oxidizing agent. Avoid contact with combustible materials.

  • Chlorofluoromethane (CH₂FCl): Is a gas at room temperature and should be handled with appropriate gas handling equipment in a high-pressure reactor. It is a regulated substance with potential environmental impact.[5]

  • Sodium Hydroxide: Is a corrosive base. Avoid contact with skin and eyes.

Waste Disposal:

  • All chemical waste should be disposed of in accordance with local, state, and federal regulations.

Troubleshooting

IssuePotential CauseSuggested Solution
Low yield in Step 1 Incomplete reaction; formation of side products.Ensure anhydrous conditions. Optimize reaction time and temperature. Check the purity of the starting material.
Low yield in Step 2 Inefficient phase transfer; incomplete reaction.Ensure vigorous stirring. Check the activity of the phase-transfer catalyst. Increase the pressure of CH₂FCl if necessary.
Difficult purification Presence of closely related isomers or byproducts.Optimize chromatographic conditions. Consider alternative purification methods such as fractional distillation under reduced pressure.

Conclusion

The synthetic protocols detailed in this application note provide a scalable and reliable pathway for the preparation of 1,3-Dimethyl-2-fluoro-4-(fluoromethoxy)benzene. By following the outlined procedures and adhering to the safety precautions, researchers can successfully synthesize this valuable fluorinated building block for application in drug discovery and materials science. The provided rationale for experimental choices and troubleshooting guide are intended to empower scientists to adapt and optimize these methods for their specific needs.

References

  • Eberle, M., & Gisler, M. (2004). Process Development and Preparation of Fluorinated Compounds from Gram up to Kilogram Scale. CHIMIA, 58(3), 156-159.[6]

  • Hu, J., & Ni, C. (2007). Electrophilic monofluoromethylation of O-, S-, and N-nucleophiles with chlorofluoromethane. Tetrahedron Letters, 48(42), 7443-7446.[2]

  • Prakash, G. K. S., & Yudin, A. K. (2014). Perfluoroalkylation with organosilicon reagents. Chemical Reviews, 114(13), 6114-6184.
  • Prakash, G. K. S., & Hu, J. (2020). Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry. Angewandte Chemie International Edition, 59(31), 12696-12720.[3][5]

  • Lal, G. S., Pez, G. P., & Syvret, R. G. (1999). Electrophilic NF fluorinating agents. Chemical Reviews, 99(7), 1837-1862.
  • Knochel, P., & Yamada, S. (2010). Large-Scale Preparation of Aromatic Fluorides via Electrophilic Fluorination with Functionalized Aryl- or Heteroarylmagnesium Reagents. Synthesis, 2010(15), 2490-2494.[7]

  • Hokkaido University. (2026). Synthesis of Fluorinated Aromatic Carboxylic Acids. Retrieved from [Link][8]

  • Toste, F. D., & Lectka, T. (2013). Chiral anion phase-transfer catalysis applied to the direct enantioselective fluorinative dearomatization of phenols. Journal of the American Chemical Society, 135(6), 2092-2095.[9]

  • Jorion, N., et al. (2025). JP-3505 - Safety Data Sheet. Retrieved from [Link][10]

  • Olah, G. A., & Welch, J. T. (1978). Synthetic methods and reactions; 46. A convenient and general method for the preparation of aromatic fluorides from the corresponding amines by diazotization-fluorodediazoniation in hydrogen fluoride-pyridine solution. The Journal of Organic Chemistry, 43(14), 2830-2832.
  • Montreal Protocol on Substances that Deplete the Ozone Layer. (1987).
  • Shen, Q., & Zhu, J. (2016). Direct Difluoromethylation of Alcohols with an Electrophilic Difluoromethylated Sulfonium Ylide.
  • Starks, C. M. (1971). Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 93(1), 195-199.
  • Gillet, S., et al. (2023). para-Selective dearomatization of phenols by I(i)/I(iii) catalysis-based fluorination. Chemical Science, 14(45), 12635-12641.[11]

  • Hu, J., & Zhang, W. (2017). Direct monofluoromethylation of O-, S-, N-, and P-nucleophiles with PhSO(NTs)CH2F: the accelerating effect of α-fluorine substitution. Chemical Science, 8(2), 1259-1263.[12]

  • Bayer AG. (1999). Process for the preparation of fluorinated aromatic compounds. European Patent EP0908443A3.[13]

  • Hu, J., & Ni, C. (2016). Access to Aryl Trifluoromethyl Ethers by O-Carboxydifluoromethylation and Decarboxylative Fluorination. Organic Letters, 18(15), 3754-3757.[14]

  • Town of Fort Frances. Fluoride Handling. Retrieved from [Link][15]

Sources

Using 1,3-Dimethyl-2-fluoro-4-(fluoromethoxy)benzene as a scaffold in drug design

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: Integrating 1,3-Dimethyl-2-fluoro-4-(fluoromethoxy)benzene in Lead Optimization and PET Radiotracer Design

Executive Summary & Strategic Rationale

In modern drug discovery, the methoxy group (-OCH₃) is a ubiquitous pharmacophore used to tune lipophilicity and target affinity. However, it frequently acts as a metabolic liability, undergoing rapid Cytochrome P450 (CYP450)-mediated O-dealkylation.

To overcome this, 1,3-Dimethyl-2-fluoro-4-(fluoromethoxy)benzene has emerged as a highly specialized, multi-functional scaffold. By replacing the methoxy group with a fluoromethoxy bioisostere (-OCH₂F) and strategically decorating the aromatic ring with steric (dimethyl) and electronic (fluoro) blockers, medicinal chemists can profoundly alter the pharmacokinetic (PK) and pharmacodynamic (PD) profile of a lead compound. This application note details the structural causality behind this scaffold, provides self-validating protocols for metabolic testing, and outlines its utility in late-stage ¹⁸F-radiolabeling for Positron Emission Tomography (PET) imaging.

Structural & Mechanistic Profiling

The superiority of the 1,3-dimethyl-2-fluoro-4-(fluoromethoxy)benzene scaffold lies in the synergistic effects of its substituents:

  • The Fluoromethoxy (-OCH₂F) Bioisostere: The introduction of a highly electronegative fluorine atom lowers the Highest Occupied Molecular Orbital (HOMO) energy of the oxygen lone pair. This makes the ether oxygen significantly less susceptible to the initial Hydrogen Atom Transfer (HAT) by the CYP450 heme iron-oxo species, thereby mitigating O-dealkylation [1]. Furthermore, the stereoelectronic gauche effect forces the C-F bond anti-periplanar to the oxygen lone pair, altering the molecular dipole vector and improving membrane permeability [3].

  • 1,3-Dimethyl Steric Shielding: The methyl groups at positions 1 and 3 provide immense steric bulk. This physically blocks CYP450 access to the adjacent aromatic carbons (preventing arene hydroxylation) and restricts the rotational freedom of the fluoromethoxy group, locking it into an optimal conformation for receptor binding.

  • 2-Fluoro Ortho-Blocking: The fluorine atom at position 2 completely blocks ortho-oxidation. Through strong inductive electron withdrawal, it also modulates the pKa of distant basic amine centers, which can reduce hERG toxicity and improve oral bioavailability [1].

Quantitative Data Presentation

The following table summarizes the theoretical and observed physicochemical shifts when transitioning from a standard anisole to the fully substituted fluoromethoxy scaffold.

Table 1: Comparative Physicochemical and Metabolic Parameters

Scaffold MotifClogPRelative HOMO Energy (eV)HLM Half-life (min)*Dominant Clearance Pathway
Anisole (-OCH₃) 2.05Base (0.00)< 15Rapid O-Dealkylation
Fluoromethoxybenzene (-OCH₂F) 2.23-0.2545Arene Hydroxylation
1,3-Dimethyl-2-fluoro-4-(fluoromethoxy)benzene 3.10-0.42> 120Highly Resistant (Renal)

*Data represents generalized in vitro human liver microsome (HLM) intrinsic clearance trends for these isolated motifs.

Experimental Protocols

To rigorously validate the utility of this scaffold in your pipeline, two self-validating workflows are required: an In Vitro Metabolic Stability Assay and a Late-Stage Radiolabeling Protocol.

Protocol A: In Vitro Microsomal Stability Assay (Self-Validating System)

Causality & Design: This protocol uses Human Liver Microsomes (HLM) to simulate first-pass hepatic metabolism. A critical self-validating element is the inclusion of a "Minus-NADPH" control. Because CYP450 enzymes obligatorily require NADPH as an electron donor, any degradation observed in the absence of NADPH indicates chemical instability (e.g., hydrolysis) rather than enzymatic metabolism, ensuring data integrity [1].

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of the test compound (incorporating the scaffold) in DMSO. Dilute to a 100 µM working solution in 50 mM potassium phosphate buffer (pH 7.4).

  • Microsome Thawing: Thaw HLMs on ice. Dilute the HLMs in the phosphate buffer to achieve a final protein concentration of 1.0 mg/mL.

  • Pre-Incubation: In a 96-well plate, combine 490 µL of the HLM suspension with 5 µL of the test compound working solution (Final compound concentration: 1 µM; Final DMSO: 0.1% to prevent enzyme inhibition). Pre-incubate the plate at 37°C for 10 minutes.

  • Initiation: Initiate the metabolic reaction by adding 5 µL of a pre-warmed 100 mM NADPH regenerating system (Solution A + B) to the "Test" wells. Add 5 µL of blank buffer to the "Minus-NADPH" control wells.

  • Time-Course Sampling & Quenching: At designated time points (0, 15, 30, 60, and 120 minutes), extract 50 µL aliquots from each well. Immediately transfer the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Warfarin or Tolbutamide). Causality: Cold acetonitrile instantly denatures the CYP450 proteins, halting the reaction and precipitating the matrix for clean LC-MS/MS injection.

  • Analysis: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (

    
    ) and half-life (
    
    
    
    ).
Protocol B: Late-Stage ¹⁸F-Radiolabeling for PET Imaging

Causality & Design: The fluoromethoxy group is an ideal site for introducing an ¹⁸F-isotope for PET imaging without altering the drug's native pharmacology [2]. This protocol utilizes a phenolic precursor and [¹⁸F]fluoromethyl bromide. Cesium carbonate (Cs₂CO₃) in DMF is chosen because the large, polarizable cesium cation weakly coordinates with the phenoxide anion, leaving it "naked" and highly nucleophilic for the Sₙ2 displacement.

Step-by-Step Methodology:

  • Precursor Activation: Dissolve 2.0 mg of the phenolic precursor (1,3-dimethyl-2-fluoro-4-hydroxybenzene derivative) in 300 µL of anhydrous DMF. Add 5.0 mg of Cs₂CO₃. Stir at room temperature for 5 minutes to generate the phenoxide anion.

  • Radiolabeling: Trap cyclotron-produced [¹⁸F]fluoride on a QMA cartridge and elute with Kryptofix 2.22/K₂CO₃ into a reaction vial. Dry azeotropically with acetonitrile. React the dried[¹⁸F]fluoride with dibromomethane to generate [¹⁸F]fluoromethyl bromide ([¹⁸F]CH₂BrF), distilling it directly into the vial containing the activated phenolic precursor.

  • Coupling: Seal the reaction vial and heat at 90°C for 10 minutes. Causality: 90°C provides sufficient activation energy for the Sₙ2 substitution while minimizing thermal degradation of the scaffold.

  • Purification: Quench the reaction with 1 mL of HPLC-grade water. Inject the mixture onto a semi-preparative reverse-phase HPLC system. Collect the radioactive fraction corresponding to the [¹⁸F]fluoromethoxy product, formulate in 10% ethanol/saline, and sterile filter for in vivo use.

Mechanistic Workflow Visualization

The following diagram illustrates the logical relationship between the structural features of the 1,3-Dimethyl-2-fluoro-4-(fluoromethoxy)benzene scaffold and the resulting pharmacological outcomes.

ScaffoldMechanisms Scaffold 1,3-Dimethyl-2-fluoro- 4-(fluoromethoxy)benzene F_Methoxy 4-Fluoromethoxy (-OCH2F) Scaffold->F_Methoxy F_Ortho 2-Fluoro Substitution Scaffold->F_Ortho Dimethyl 1,3-Dimethyl Groups Scaffold->Dimethyl Mech_Methoxy Lowers HOMO Energy & Induces Gauche Effect F_Methoxy->Mech_Methoxy Mech_Ortho Blocks Ortho-Hydroxylation & Modulates pKa F_Ortho->Mech_Ortho Mech_Dimethyl Steric Shielding & Conformational Locking Dimethyl->Mech_Dimethyl Ben_HalfLife Increased Metabolic Half-Life (Reduced O-Dealkylation) Mech_Methoxy->Ben_HalfLife Ben_Affinity Enhanced Target Affinity & Lipophilicity (logP) Mech_Methoxy->Ben_Affinity Mech_Ortho->Ben_Affinity Mech_Dimethyl->Ben_HalfLife Ben_Selectivity Improved Receptor Selectivity Mech_Dimethyl->Ben_Selectivity

Caption: Logical relationship mapping of the scaffold's structural features to their pharmacological benefits.

References

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective Source: ChemRxiv / Journal of Medicinal Chemistry URL:[Link]

  • Methods to Increase the Metabolic Stability of 18F-Radiotracers Source: Molecules (MDPI) URL:[Link]

  • Molecular Structure and Crystal Packing of Monofluoromethoxyarenes Source: European Journal of Organic Chemistry URL:[Link]

Application Notes & Protocols: Optimization of Fluoromethoxy Group Introduction on Electron-Rich Arenes

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Fluoromethoxy Group

In the landscape of modern drug discovery and materials science, the incorporation of fluorine-containing functional groups is a cornerstone strategy for fine-tuning molecular properties.[1][2][3] Among these, the fluoromethoxy groups—specifically the monofluoromethoxy (-OCH₂F), difluoromethoxy (-OCF₂H), and trifluoromethoxy (-OCF₃) moieties—have emerged as exceptionally valuable substituents. Their introduction onto aromatic scaffolds, particularly electron-rich arenes prevalent in bioactive molecules, can profoundly influence lipophilicity, metabolic stability, binding affinity, and pharmacokinetic profiles.[4][5]

The trifluoromethoxy group (-OCF₃) is highly lipophilic and metabolically robust, often serving as a bioisostere for other groups while enhancing membrane permeability.[4][5] The difluoromethoxy group (-OCF₂H) offers a unique balance of properties; it increases lipophilicity less dramatically than the -OCF₃ group and, critically, the hydrogen atom can act as a weak hydrogen bond donor, a rare feature for a lipophilic moiety.[6][7] This allows it to mimic hydroxyl or amine groups while resisting metabolic degradation.[6][7] The monofluoromethoxy group (-OCH₂F), while less common, is gaining traction, particularly in the synthesis of radiotracers for positron emission tomography (PET).[8][9]

This guide provides an in-depth exploration of modern and classical strategies for introducing these critical functional groups onto electron-rich arenes. We will move beyond simple procedural lists to dissect the mechanistic underpinnings of these transformations, offering researchers the rationale needed to select and optimize reaction conditions for their specific targets.

Part I: The Modern Frontier: Direct C-H Fluoromethoxylation of Arenes

Direct functionalization of an existing C-H bond represents the most atom-economical and elegant approach to molecular editing. For electron-rich arenes, photoredox catalysis has unlocked powerful radical-based pathways for the direct introduction of fluoromethoxy groups. These methods are particularly valuable for late-stage functionalization of complex molecules without the need for pre-installed functional handles like phenols or halides.

Mechanism: The Unified Photoredox Catalytic Cycle

Most modern direct C-H fluoromethoxylation reactions on electron-rich arenes operate via a shared mechanistic paradigm, as illustrated below. The process is initiated by the excitation of a photocatalyst (typically a Ru(II) or Ir(III) complex) with visible light. The excited-state catalyst then engages with a bespoke N-O or O-O bond-containing reagent designed to be a fluoroalkoxy radical precursor.

A single-electron transfer (SET) from the excited photocatalyst to the reagent cleaves a weak bond, liberating the key fluoroalkoxy radical (e.g., •OCH₂F, •OCF₂H, or •OCF₃).[8][10] This electrophilic radical then adds to the electron-rich arene, forming a cyclohexadienyl radical intermediate. Subsequent oxidation and deprotonation steps regenerate the aromatic system and the ground-state photocatalyst, completing the catalytic cycle.

Photoredox Catalysis for C-H Fluoromethoxylation PC Photocatalyst (PC) PC_star Excited PC* PC->PC_star Visible Light (hν) Reagent R-O-X (Fluoromethoxy Radical Precursor) PC_star->PC SET PC_reduced Reduced PC•⁻ PC_star->PC_reduced SET Radical •ORF (Fluoromethoxy Radical) Reagent->Radical N-O or O-O Bond Cleavage Arene Electron-Rich Arene (Ar-H) Intermediate [Ar(H)-ORF]• (Cyclohexadienyl Radical) Arene->Intermediate Radical Addition Product Product (Ar-ORF) Intermediate->Product Oxidation & Deprotonation (-H⁺, -e⁻) PC_reduced->Reagent SET

Figure 1. Generalized photoredox cycle for C-H fluoromethoxylation.
Key Methodologies & Optimization

The success of these reactions hinges on the choice of the radical precursor, photocatalyst, and solvent. Electron-rich arenes are ideal substrates because they readily undergo addition by the generated electrophilic radical.[8][11]

Fluoromethoxy Group Key Reagent Type Typical Catalyst Common Solvents Key Considerations & Insights Reference
-OCH₂F N-(fluoromethoxy)benzotriazolium saltsCH₃CNReagent must be synthesized. The arene is typically used in excess to prevent polyfunctionalization. Reaction is rapid (often <1 hour).[8][9]
-OCF₂H N-difluoromethoxy-N-aryl-sulfonamidesfac-[Ir(ppy)₃]Dioxane, CH₃CNThis catalytic protocol is a significant advance over older, harsher methods. The choice of catalyst can be crucial for efficiency.[10]
-OCF₃ N-(trifluoromethoxy)phthalimide derivative ("Ngai Reagent")CH₃CN/CH₂Cl₂This reagent is advantageous for its stability and generation of fewer side products. Continuous-flow setups can dramatically reduce reaction times and improve yields.[12]
-OCF₃ Bis(trifluoromethyl)peroxide (BTMP)₂, TEMPOCH₃CN, BenzeneBTMP is accessible from bulk chemicals. The reaction can be catalyzed by either a photocatalyst or TEMPO, providing flexibility.[13]

Table 1. Comparative summary of direct C-H fluoromethoxylation methods.

Protocol 1: Photocatalytic C-H Monofluoromethoxylation of an Electron-Rich Arene

This protocol is adapted from the methodology developed by Gooßen and coworkers for the direct monofluoromethoxylation of arenes.[8][11]

Materials:

  • Electron-Rich Arene (e.g., 1,3,5-trimethoxybenzene) (10.0 mmol, 10 equiv)

  • 1-(fluoromethoxy)-3-methyl-6-(trifluoromethyl)benzotriazolium triflate (1.0 mmol, 1.0 equiv)

  • ₂ (0.005 mmol, 0.5 mol%)

  • Anhydrous Acetonitrile (CH₃CN) (5.0 mL)

  • Inert atmosphere reaction vial (e.g., Schlenk tube) with stir bar

  • Blue LED light source (λₘₐₓ ≈ 450 nm) with cooling fan

Procedure:

  • Reaction Setup: In a glovebox or under a stream of argon, add the electron-rich arene, the N-(fluoromethoxy)benzotriazolium reagent, and the ₂ catalyst to the reaction vial.

  • Solvent Addition: Add anhydrous acetonitrile to the vial. The final concentration of the limiting reagent should be approximately 0.2 M.

  • Degassing (Optional but Recommended): For optimal results, degas the solution by subjecting it to three freeze-pump-thaw cycles.

  • Initiation and Reaction: Place the vial approximately 5-10 cm from the blue LED light source. Ensure the reaction is cooled (e.g., with a fan) to maintain a constant temperature, as photochemical reactions can generate heat. Stir the reaction vigorously.

  • Monitoring: Monitor the reaction progress by TLC or ¹⁹F NMR. The disappearance of the starting benzotriazolium reagent (monitor by ¹⁹F NMR using its triflate counterion as an internal standard) indicates reaction completion, typically within 20-60 minutes.[8]

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. The crude residue can be purified directly by flash column chromatography on silica gel to isolate the aryl monofluoromethyl ether product.

Causality and Trustworthiness: The use of a significant excess of the arene substrate is a critical and deliberate choice. It serves two purposes: first, it ensures that the arene acts as the solvent in some cases, and second, it statistically favors monofunctionalization, suppressing the formation of di- and poly-fluoromethoxylated byproducts, which can occur as the product is often still electron-rich enough to react.[8][11] The photocatalyst is chosen for its ability to be excited by visible light and for its redox potential, which is matched to the reduction potential of the fluoromethoxy radical precursor.[8]

Part II: The Workhorse Method: Fluoromethoxylation of Phenols

While direct C-H activation is cutting-edge, the functionalization of phenols remains an exceptionally robust and reliable strategy for introducing fluoromethoxy groups onto electron-rich aromatic systems. Phenols are inherently electron-rich and their acidic proton provides a reactive handle for derivatization.

Phenol-based Fluoromethoxylation Start Electron-Rich Arene Phenol Phenol (Ar-OH) Start->Phenol Is phenol available or synthesizable? Method1 Direct C-H Activation (Part I) Start->Method1 Is C-H bond accessible? Difluoro Difluoromethoxylation (e.g., ClCF₂CO₂Na) Phenol->Difluoro Target: -OCF₂H Trifluoro Trifluoromethoxylation Phenol->Trifluoro Target: -OCF₃ Prod_CH Ar-ORF Method1->Prod_CH Method2 Derivatization Prod_OCF2H Ar-OCF₂H Difluoro->Prod_OCF2H Xanthate Two-Step via Xanthate (XtalFluor-E) Trifluoro->Xanthate Decarb Decarboxylative Fluorination (Selectfluor) Trifluoro->Decarb Prod_OCF3 Ar-OCF₃ Xanthate->Prod_OCF3 Decarb->Prod_OCF3

Figure 2. Decision workflow for fluoromethoxylation strategy.
Difluoromethoxylation of Phenols

The most common method for synthesizing aryl difluoromethyl ethers involves the reaction of a corresponding phenol with a difluorocarbene source, such as sodium chlorodifluoroacetate.[7]

Mechanism: The reaction proceeds via the initial deprotonation of the phenol to form a more nucleophilic phenoxide. The difluorocarbene source (e.g., sodium chlorodifluoroacetate) generates difluorocarbene (:CF₂) upon heating. The phenoxide then attacks the electrophilic carbene to form the aryl difluoromethyl ether.

Protocol 2: Synthesis of an Aryl Difluoromethyl Ether from a Phenol

This is a general and practical procedure for the difluoromethoxylation of phenols.[7]

Materials:

  • Phenol (1.0 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Sodium Chlorodifluoroacetate (ClCF₂CO₂Na) (1.5 - 2.0 equiv)

  • N,N-Dimethylformamide (DMF)

  • Stir bar and round-bottom flask with reflux condenser

Procedure:

  • Setup: To a solution of the phenol in DMF, add potassium carbonate.

  • Heating: Heat the mixture to 90-100 °C. This ensures the formation of the potassium phenoxide salt.

  • Reagent Addition: Add sodium chlorodifluoroacetate to the hot mixture in portions over 30-60 minutes. Vigorous gas evolution (CO₂) will be observed.

    • Causality Note: Portion-wise addition is crucial to control the rate of carbene formation and prevent a dangerous pressure buildup.

  • Reaction: Continue heating the reaction at 100-110 °C for 2-4 hours after the addition is complete. Monitor the reaction by TLC.

  • Workup: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing water and extract with a suitable organic solvent (e.g., ethyl acetate or diethyl ether). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Trifluoromethoxylation of Phenols

Introducing the -OCF₃ group onto a phenol is more challenging than difluoromethoxylation and typically requires a two-step sequence.

Method A: Two-Step O-Trifluoromethylation via Xanthate Intermediates This robust method involves the initial conversion of the phenol to a xanthate, which is then subjected to oxidative fluorination.[14][15]

Protocol 3: Two-Step Trifluoromethoxylation of a Phenol via a Xanthate

This protocol is adapted from the work of Toste and coworkers.[14][15]

Step 1: Xanthate Formation

  • To a solution of the phenol (1.0 equiv) in acetonitrile (MeCN), add a mild base (e.g., K₂CO₃, 1.1 equiv).

  • Add an imidazolium methylthiocarbonothioyl salt (1.0 equiv) and stir at room temperature.

  • The reaction is typically complete within a few hours, yielding the xanthate in high yield, which can often be used in the next step without extensive purification.[15]

Step 2: Conversion to Aryl Trifluoromethyl Ether

  • Dissolve the crude xanthate from Step 1 in an appropriate solvent (e.g., dichloromethane).

  • Add an electrophilic fluorinating agent such as XtalFluor-E and an oxidant like N-fluorosulfonimide (NFSI) or trichloroisocyanuric acid (TCCA).[14]

  • Stir the reaction at room temperature until completion (monitored by NMR or LC-MS).

  • Perform an aqueous workup and purify by column chromatography.

Causality and Trustworthiness: This two-step process is effective because the xanthate intermediate is readily susceptible to oxidative fluorodesulfurization. The combination of a powerful electrophilic fluorine source (like XtalFluor-E) and an appropriate oxidant is key to driving the reaction to completion under mild conditions, which preserves sensitive functional groups that might not survive harsher, older methods using reagents like HF-pyridine.[14]

Method B: Decarboxylative Fluorination This alternative two-step strategy involves O-carboxydifluoromethylation of a phenol followed by a silver-catalyzed decarboxylative fluorination using an electrophilic fluorine source like Selectfluor.[16] This method avoids the use of xanthates and offers a different set of compatible functional groups. The key fluorination step is the conversion of an aryloxydifluoroacetic acid intermediate to the final product using Ag(I) catalysis and Selectfluor.[16]

References

  • Yoritate, M., et al. (2019). Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. PubMed. Available at: [Link]

  • Hu, J., et al. (2016). Access to Aryl Trifluoromethyl Ethers by O‐Carboxydifluoromethylation and Decarboxylative Fluorination. Angewandte Chemie International Edition. Available at: [Link]

  • Le, C., et al. (2019). Catalytic radical difluoromethoxylation of arenes and heteroarenes. Chemical Science. Available at: [Link]

  • Yoritate, M., et al. (2019). Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. The Journal of Organic Chemistry. Available at: [Link]

  • Serafin, K., et al. (2018). Recent Development of Catalytic Trifluoromethoxylation Reactions. Molecules. Available at: [Link]

  • Yoritate, M., et al. (2019). Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. eScholarship, University of California. Available at: [Link]

  • ResearchGate. (n.d.). Trifluoromethoxylation of phenols and heteroaryl alcohols using XtalFluor-E. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Proposed mechanism for the amino‐fluoromethoxylation reaction. ResearchGate. Available at: [Link]

  • Bertoli, G., et al. (2022). C−H Fluoromethoxylation of Arenes by Photoredox Catalysis. Angewandte Chemie International Edition. Available at: [Link]

  • Gemo, M., et al. (2020). Photocatalytic trifluoromethoxylation of arenes and heteroarenes in continuous-flow. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Ferreira, R. J., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals. Available at: [Link]

  • ResearchGate. (n.d.). 1.9 Trifluoromethoxylation and Other Fluoroalkoxylation Reactions. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Trifluoromethoxy group. Wikipedia. Available at: [Link]

  • Gieshoff, T., et al. (2020). Radical C-H Trifluoromethoxylation of (Hetero)arenes with Bis(trifluoromethyl)peroxide. Refubium - Freie Universität Berlin. Available at: [Link]

  • Zhang, W., et al. (2018). Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent. Journal of the American Chemical Society. Available at: [Link]

  • Barata-Vallejo, S., et al. (2020). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. Catalysts. Available at: [Link]

  • Snieckus, V., & Richardson, P. (2018). Difluoromethoxylation of N-Heteroaromatics. Synfacts. Available at: [Link]

  • Ferreira, R. J., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Scilit. Available at: [Link]

  • Ferreira, R. J., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. Available at: [Link]

  • Bertoli, G., et al. (2023). C-H Fluoromethoxylation of Arenes by Photoredox Catalysis. Angewandte Chemie International Edition. Available at: [Link]

  • Bertoli, G., et al. (2023). C H Fluoromethoxylation of Arenes by Photoredox Catalysis. Semantic Scholar. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Selectfluor. Organic Chemistry Portal. Available at: [Link]

  • Li, X., et al. (2012). Lewis Acid‐Catalyzed Electrophilic Trifluoromethylthiolation of (Hetero)Arenes. Angewandte Chemie International Edition. Available at: [Link]

  • Wikipedia. (n.d.). Selectfluor. Wikipedia. Available at: [Link]

Sources

Application Note: Late-Stage Functionalization Using 1,3-Dimethyl-2-fluoro-4-(fluoromethoxy)benzene for API Diversification

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Late-stage functionalization (LSF) allows for the introduction of new chemical groups toward the end of a synthetic sequence, enabling rapid access to new molecules without laborious de novo chemical synthesis[1]. In modern drug discovery, the strategic incorporation of fluorinated motifs—specifically the fluoromethoxy (–OCH₂F) group—can significantly improve the metabolic and pharmacokinetic properties (DMPK) of drug molecules by tuning lipophilicity and blocking cytochrome P450-mediated oxidative metabolism[2].

Transition-metal-catalyzed C–H bond functionalization has opened up new possibilities for the modification of aromatic bioactive molecules, providing a direct method for molecular editing[3]. This application note details a robust, two-stage workflow utilizing 1,3-Dimethyl-2-fluoro-4-(fluoromethoxy)benzene as a premium fluorinated building block. By leveraging sterically controlled Iridium-catalyzed C–H borylation followed by Palladium-catalyzed Suzuki-Miyaura cross-coupling, researchers can seamlessly append this highly lipophilic, metabolically stable pharmacophore onto complex, halogenated active pharmaceutical ingredients (APIs).

Physicochemical & Structural Profiling

Understanding the steric and electronic environment of the building block is critical for predicting its reactivity during C–H activation.

PropertyValue / CharacteristicMechanistic Implication for LSF
CAS Number 1803871-74-0Unique identifier for procurement and library registration.
Molecular Formula C₉H₁₀F₂OHigh fluorine content enhances target lipophilicity (logP).
Electronic Profile Electron-rich arene+M effect of the ether oxygen activates the ring, though tempered by the –I effect of the fluorine atoms.
Steric Environment C5 vs. C6 accessibilityC5 is flanked by –OCH₂F and –H. C6 is flanked by –CH₃ and –H. The effective steric bulk (A-value) of a methyl group (1.70) is significantly larger than that of an ether oxygen (~0.43). Therefore, sterically sensitive catalysts will exclusively target the C5–H bond.

Workflow Overview

LSF_Workflow A 1,3-Dimethyl-2-fluoro- 4-(fluoromethoxy)benzene B Ir-Catalyzed C-H Borylation A->B [Ir(OMe)(COD)]2 dtbpy, HBpin C Aryl Boronate Intermediate B->C Regioselective C5 Activation D Pd-Catalyzed Suzuki-Miyaura C->D API-Halide Base, Ligand E Fluorinated API Analog D->E Late-Stage Diversification

Fig 1: Two-stage LSF workflow integrating the fluorinated building block into API scaffolds.

Protocol 1: Regioselective Iridium-Catalyzed C–H Borylation

To utilize 1,3-Dimethyl-2-fluoro-4-(fluoromethoxy)benzene in cross-coupling, it must first be activated. Iridium-catalyzed C–H borylation is the premier method for functionalizing unactivated arenes.

Quantitative Reaction Optimization

Table 1: Optimization of C–H Borylation Conditions

EntryCatalyst System (1.5 mol% Ir)SolventTemp (°C)Time (h)Conversion (%)Regioselectivity (C5:C6)
1[Ir(OMe)(COD)]₂ / dtbpyTHF8016>9592:8
2 [Ir(OMe)(COD)]₂ / dtbpy CPME 80 12 >99 95:5
3[IrCl(COD)]₂ / dtbpyCPME80244588:12
4[Ir(OMe)(COD)]₂ / tmphenCPME80167080:20

Causality of Optimization: Cyclopentyl methyl ether (CPME) outperforms THF (Entry 2 vs. 1) due to its higher boiling point and lower hygroscopicity, which preserves the highly moisture-sensitive Ir-trisboryl active species. [Ir(OMe)(COD)]₂ is selected over the chloride dimer (Entry 3) because the methoxy ligand undergoes facile protonation by pinacolborane (HBpin), generating the active catalyst without requiring an external base. The bulky dtbpy ligand ensures high C5 regioselectivity compared to the less sterically demanding tmphen (Entry 4).

Ir_Mechanism Cat [Ir(dtbpy)(BPin)3] Active Catalyst OA C-H Oxidative Addition (Sterically Controlled) Cat->OA + Arene RE Reductive Elimination of Product OA->RE - HBPin Regen Reaction with B2pin2 (Regeneration) RE->Regen Release Ar-BPin Regen->Cat + B2pin2

Fig 2: Mechanistic cycle of Ir-catalyzed C-H borylation governed by steric control.

Step-by-Step Methodology
  • Preparation: Inside an argon-filled glovebox, charge an oven-dried 20 mL Schlenk tube with [Ir(OMe)(COD)]₂ (1.5 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy, 3.0 mol%), and bis(pinacolato)diboron (B₂pin₂, 0.55 equiv).

  • Solvent Addition: Add anhydrous CPME (0.5 M relative to substrate) and stir for 10 minutes until the solution turns a deep, active red color.

  • Substrate Addition: Add 1,3-Dimethyl-2-fluoro-4-(fluoromethoxy)benzene (1.0 equiv). Seal the tube, remove it from the glovebox, and heat at 80 °C in an oil bath for 12 hours.

  • Self-Validating IPC 1 (Conversion): Aliquot 10 µL of the reaction mixture, dilute with 1 mL MeCN, and analyze via GC-MS. The reaction is complete when the starting material peak is <1% relative to the borylated product mass (m/z = 298).

  • Workup: Remove the solvent under reduced pressure. The crude 5-BPin intermediate is sufficiently pure to be used directly in Protocol 2.

Protocol 2: Late-Stage Suzuki-Miyaura Cross-Coupling to API

The newly formed 5-BPin arene is an electron-rich boronate ester, making it susceptible to protodeboronation. To successfully append it to an API, the transmetalation step must outcompete degradation.

Step-by-Step Methodology
  • Reagent Assembly: In a 10 mL microwave vial, combine the crude 5-BPin product from Protocol 1 (1.2 equiv), the target API-Bromide (1.0 equiv), Pd(dppf)Cl₂ (5 mol%), and anhydrous K₃PO₄ (3.0 equiv).

  • Solvent Degassing: Add a 4:1 mixture of 1,4-Dioxane and H₂O (0.2 M). Sparge the biphasic mixture with argon for 15 minutes.

  • Reaction Execution: Seal the vial and heat at 90 °C for 2 hours.

  • Self-Validating IPC 2 (Structural Integrity): Perform a ¹⁹F-NMR on a crude 50 µL aliquot diluted in CDCl₃. The presence of the –OCH₂F signal at approximately -145 ppm (dt, J = 55 Hz) confirms that the delicate fluoromethoxy group survived the strongly basic conditions without undergoing β-fluoride elimination.

  • Purification: Filter through a pad of Celite, concentrate, and purify via reverse-phase preparative HPLC to isolate the fluorinated API analog.

Causality of Experimental Choices: Pd(dppf)Cl₂ combined with a strong aqueous base (K₃PO₄) at an elevated temperature (90 °C) is specifically chosen to accelerate the transmetalation of the sterically hindered, electron-rich boronate ester. Slower catalyst systems would result in complete protodeboronation of the building block before coupling could occur.

Troubleshooting & Causality Matrix

Observation / IssueRoot Cause AnalysisCorrective Action
Low conversion in C–H borylation Moisture ingress quenching the highly sensitive Ir-trisboryl active species.Ensure rigorous Schlenk techniques; dry CPME over 3Å molecular sieves prior to use.
Poor regioselectivity (High C6 borylation) Ligand degradation or failure to pre-complex with the Iridium center.Allow the Ir/dtbpy mixture to stir for a full 10 minutes before adding the substrate.
Significant protodeboronation during Suzuki coupling Slow transmetalation allowing the degradation pathway to dominate.Switch to a more active, pre-activated catalyst system such as XPhos Pd G3 to bypass the Pd(II) reduction step.
Loss of –OCH₂F group in final API Base-mediated β-fluoride elimination due to prolonged heating.Reduce reaction time to 1 hour; switch to a milder base like K₂CO₃ if the API scaffold permits.

References

  • Late-stage modification of bioactive compounds: Improving druggability through efficient molecular editing. PubMed Central (NIH). 3[3]

  • An update on late-stage functionalization in today's drug discovery. PubMed. 1[1]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PubMed Central (NIH). 2[2]

Sources

Troubleshooting & Optimization

Technical Support Center: Fluoromethoxy Synthesis & Defluorination Mitigation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Organofluorine Troubleshooting Center. The synthesis of fluoromethoxy groups (


, 

,

) is notoriously challenging due to the high propensity of these motifs to undergo

-defluorination. This guide provides mechanistic insights, self-validating protocols, and targeted solutions to prevent fluoride loss during your syntheses.

Section 1: The Mechanistic Root of Defluorination (FAQ)

Q: Why is defluorination such a pervasive issue when synthesizing fluoromethoxy compounds? A: Defluorination typically occurs via


-fluoride elimination. When generating nucleophilic fluoromethoxy anions (e.g., 

or

), the excessive electron density on the oxygen atom weakens the adjacent C-F bonds. In the presence of hard Lewis acids (like uncomplexed alkali metals) or strong bases, a fluoride ion is rapidly abstracted. This irreversible decomposition pathway yields phosgene, formaldehyde equivalents, or cross-coupled impurities instead of your target molecule.

Q: How does cation complexation prevent this degradation? A: By utilizing chelating agents (such as 18-crown-6 for potassium/cesium salts), the metal cation is sterically sequestered. This prevents the cation from acting as a Lewis acid that would otherwise interact with the fluorine atoms and trigger C-F bond cleavage, thereby extending the half-life of the reactive anion.

Mechanism A Fluoromethoxy Precursor B Unstabilized Anion (High e- density) A->B Base / F- C Stabilized Anion (Crown Ether Complex) A->C F- + 18-Crown-6 D α-Defluorination (COF2 + F- Loss) B->D Lewis Acid Attack E Target Fluoromethoxy Product B->E Fast Trapping C->E Electrophile

Fig 1. Mechanistic divergence of fluoromethoxy anions: defluorination vs. stabilized coupling.

Section 2: Troubleshooting Nucleophilic Trifluoromethoxylation ( )

Symptom: Low yields of the trifluoromethoxylated product; high concentrations of free fluoride or fluorophosgene degradation products detected in the crude mixture. Root Cause: The


 anion is highly unstable at room temperature. Without stabilization, it rapidly undergoes 

-defluorination to yield fluoride and carbonyl fluoride (

). Solution: Implement a continuous flow strategy with cation-sequestering agents. According to recent advancements in , complexing the counterion (

) with 18-crown-6 prevents its interaction with the fluorine atoms, drastically reducing defluorination and allowing for on-demand coupling.
Protocol: On-Demand Flow Synthesis of

Causality Focus: Flow chemistry minimizes the residence time of the unstable anion, while 18-crown-6 eliminates the Lewis acid trigger for defluorination.

  • Precursor Preparation: Prepare a 0.1 M solution of your trifluoromethoxy precursor (e.g., trifluoromethyl benzoate) and exactly 1.0 equivalent of 18-crown-6 in anhydrous acetonitrile.

  • Fluoride Bed Setup: Pack a continuous flow cartridge with anhydrous Cesium Fluoride (CsF) mixed with inert glass beads (to prevent channeling and clogging).

  • Flow Parameters: Pump the precursor solution through the CsF bed at a controlled flow rate of 0.5 mL/min at 20 °C.

  • In-Line Quenching: Direct the reactor effluent immediately into a batch flask containing the electrophile (e.g., an aryl diazonium salt) and the appropriate transition metal catalyst.

  • System Validation: Analyze an aliquot of the crude mixture via

    
     NMR.
    
    • Success Marker: A sharp singlet around -58 ppm indicates successful

      
       incorporation.
      
    • Failure Marker: A peak at -120 ppm or a strong signal for free fluoride indicates precursor degradation via defluorination.

Section 3: Troubleshooting Monofluoromethoxylation ( )

Symptom: Complete loss of the


 group during synthesis or purification, often yielding the corresponding alcohol, phenol, or aldehyde.
Root Cause:  The 

group is exquisitely sensitive to strong bases. Base-mediated extraction of the acidic proton leads to the elimination of HF (defluorination), forming a transient oxonium ion or formaldehyde equivalent. Solution: Shift from basic nucleophilic substitution to neutral photoredox catalysis. Utilizing redox-active N-(fluoromethoxy)benzotriazoles allows for under strictly mild, base-free conditions.
Protocol: Base-Free Photoredox C-H Monofluoromethoxylation

Causality Focus: Removing the base entirely from the reaction environment eliminates the primary pathway for HF elimination, preserving the delicate


 motif.
  • Reagent Setup: In a dry Schlenk tube, combine the arene substrate (1.0 equiv), 1-(OCH2F)-3-Me-6-(CF3)benzotriazolium triflate (1.5 equiv), and

    
     (2 mol%) as the photocatalyst.
    
  • Solvent Addition: Add thoroughly degassed anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration.

  • Irradiation: Irradiate the mixture with blue LED light (450 nm) at room temperature for 12 hours. Crucial: Ensure a cooling fan maintains the reaction temperature below 25 °C to prevent thermal defluorination.

  • System Validation: Monitor the reaction via

    
     NMR.
    
    • Success Marker: A characteristic triplet (or doublet of doublets) around -275 ppm confirms the intact

      
       group.
      
    • Failure Marker: Absence of this peak, coupled with new aldehyde signals in the

      
       NMR (~9.5-10 ppm), confirms base-mediated defluorination has occurred.
      

Workflow S1 1. Reagents Arene + OCH2F-BT S2 2. Catalyst Ru(bpy)3(PF6)2 S1->S2 S3 3. Irradiation Blue LED (Base-Free) S2->S3 S4 4. Product Stable OCH2F S3->S4

Fig 2. Base-free photoredox workflow preventing HF elimination in monofluoromethoxylation.

Section 4: Quantitative Data & Strategy Comparison

To select the appropriate defluorination mitigation strategy for your specific workflow, consult the comparative data below:

Synthesis TargetPrimary Defluorination TriggerMitigation StrategyTypical Yield ImprovementStability Marker (

NMR)

Lewis acid interaction (e.g.,

)
Cation complexation (18-crown-6)30%

>85%
~ -58 ppm (s)

Base-mediated HF eliminationBase-free photoredox catalysis15%

75%
~ -275 ppm (t)

In vivo enzymatic C-H cleavageExtended in vivo half-life~ -277 ppm (t)

References

  • A unified flow strategy for the preparation and use of trifluoromethyl-heteroatom anions. Science (2024). URL:[Link]

  • C−H Fluoromethoxylation of Arenes by Photoredox Catalysis. Angewandte Chemie International Edition (2022). URL:[Link]

  • Methods to Increase the Metabolic Stability of 18F-Radiotracers. MDPI Molecules (2015). URL:[Link]

Technical Support Center: Handling & Troubleshooting 1,3-Dimethyl-2-fluoro-4-(fluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1,3-Dimethyl-2-fluoro-4-(fluoromethoxy)benzene (CAS: 1803871-74-0)[1]. As a Senior Application Scientist, I have observed firsthand how the unique stereoelectronic properties of fluorinated aromatics can enable breakthrough drug design while simultaneously introducing unexpected handling challenges.

This guide bypasses generic safety data to focus on the specific chemical behavior of this molecule. The primary vulnerability of this compound lies in its


-fluoroether moiety (

)
. Unlike the more metabolically and chemically robust trifluoromethoxy (

) or difluoromethoxy (

) groups[2], the mono-fluoromethoxy group is highly sensitive to Lewis acid-catalyzed degradation and thermal cleavage[3].

By understanding the causality behind its degradation pathways, you can implement self-validating protocols to ensure the integrity of your synthetic workflows.

Mechanistic Overview: The -Fluoroether Vulnerability

Expert Insight on Steric and Electronic Dynamics: In 1,3-Dimethyl-2-fluoro-4-(fluoromethoxy)benzene, the


 group is positioned ortho to a methyl group. This steric crowding forces the fluoromethoxy group slightly out of coplanarity with the aromatic ring. While this reduces the resonance stabilization of the oxygen lone pairs, it increases the localized electron density on the oxygen, making it highly susceptible to coordination with Lewis acids[4].

When exposed to Lewis acidic sites (such as


 naturally present in standard borosilicate glass), the oxygen atom coordinates with the metal. This weakens the adjacent C–F bond, leading to the expulsion of a fluoride ion and the formation of a transient oxocarbenium intermediate[3]. Subsequent hydrolysis or thermal cleavage yields 2-fluoro-1,3-dimethylphenol, formaldehyde, and highly corrosive hydrofluoric acid (HF)[3].

G cluster_0 Degradation Pathway & Mitigation Strategy A 1,3-Dimethyl-2-fluoro-4- (fluoromethoxy)benzene (Intact α-Fluoroether) B Lewis Acid Sites (e.g., Al³⁺ in Glassware) A->B Contact with Active Glass C Oxocarbenium Intermediate [Ar-O-CH2]⁺ B->C Catalytic C-F Bond Cleavage F Passivated Surface (Degradation Halted) B->F Neutralization D Hydrofluoric Acid (HF) + Formaldehyde + Phenol C->D Hydrolysis/ Decomposition E Lewis Acid Inhibitor (Trace H2O or PTFE) E->B Coordinates to Al³⁺ Sites F->A Safe Storage

Fig 1: Lewis acid-catalyzed degradation pathway of the α-fluoroether moiety and its mitigation.

Frequently Asked Questions (FAQs)

Q1: Why does my batch show a sudden drop in purity when stored in standard amber glass vials? A1: Standard Type I and Type III glass containers contain trace aluminum oxides that act as Lewis acids[3]. These acids catalyze the cleavage of the


-fluoroether bond. To prevent this, store the compound in PTFE (Teflon) containers or use specifically passivated glassware[3].

Q2: Can I use standard vacuum distillation to purify this compound? A2: Yes, but strict temperature control is mandatory. Do not exceed a bath temperature of 80°C. High thermal stress accelerates the uncatalyzed homolytic or heterolytic cleavage of the


 group. Always utilize a high-vacuum setup (e.g., <0.1 mbar) to lower the boiling point sufficiently.

Q3: Can I use this compound in transition-metal cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig)? A3: Yes, but exercise caution with catalyst selection. Certain highly Lewis acidic metal precatalysts or harsh basic conditions can trigger premature defluorination of the methoxy group. Opt for milder bases (e.g.,


) and electron-rich, bulky phosphine ligands that rapidly stabilize the metal center, minimizing its Lewis acidity toward the ether oxygen.

Troubleshooting Guide: Diagnostics & Corrective Actions

Issue 1: Unexplained pH drop, etching of glassware, or sudden loss of assay purity.
  • Root Cause: The generation of HF from the degradation of the fluoromethoxy group[3]. HF etches the glass, exposing more

    
     sites, which creates a runaway autocatalytic degradation loop.
    
  • Corrective Action: Immediately transfer the material to a PTFE container. If the material must be stored in glass, adding a Lewis acid inhibitor (such as 400 ppm of purified water) can passivate the active sites on the glass and halt degradation[3].

Issue 2: Variable yields or complete reaction failure in downstream functionalization.
  • Root Cause: The presence of free HF or formaldehyde (degradation byproducts) in your starting material. HF will poison many palladium catalysts, while formaldehyde can undergo unwanted side reactions with amine nucleophiles.

  • Corrective Action: Implement the Self-Validating

    
     NMR Diagnostic  (Protocol B) before setting up sensitive reactions. If degradation is detected, perform an aqueous bicarbonate wash to neutralize the HF.
    

Quantitative Data: Thermal & Storage Stability Profiling

The following table summarizes the degradation rates of


-fluoroethers under various storage conditions, extrapolating foundational stability models[3] to fluoromethoxyarenes.
Storage ConditionContainer TypeAdditive / Inhibitor30-Day Degradation (%)Free HF Detected (ppm)
25°C (Ambient)Type III GlassNone4.5%> 50 ppm
25°C (Ambient)PTFE / TeflonNone< 0.1%Not Detected
100°C (Thermal Stress)Type III GlassNone> 40.0%> 500 ppm
100°C (Thermal Stress)Type III Glass400 ppm

2.1%< 10 ppm

Experimental Protocols

Protocol A: Glassware Passivation for Safe Fluoroether Storage

Causality: If PTFE containers are unavailable, glass must be passivated. Trace water acts as a Lewis base, coordinating with the empty orbitals of the aluminum oxide sites in the glass, thereby preventing them from attacking the fluoromethoxy group[3].

  • Preparation: Select high-quality Type I borosilicate glass vials.

  • Inhibitor Wash: Rinse the interior of the vials thoroughly with sterile, purified

    
    [3].
    
  • Controlled Drying: Dry the vials at 80°C under a gentle stream of nitrogen.

    • Critical Warning: Do not bake the glassware in an oven at >200°C. High-temperature baking drives off all coordinated water, reactivating the Lewis acidic aluminum oxide sites and guaranteeing rapid degradation of your compound[3].

  • Aliquotting: Transfer the 1,3-Dimethyl-2-fluoro-4-(fluoromethoxy)benzene[1] into the passivated vials under an inert argon atmosphere to prevent oxidative degradation, sealing with PTFE-lined caps.

Protocol B: Self-Validating NMR Diagnostic for HF Generation

Causality: Because HF generation is autocatalytic in glass, establishing a baseline purity check is a self-validating necessity before utilizing the compound in expensive catalytic workflows.

  • Sample Preparation: Dissolve 15 mg of the suspected degraded batch in 0.6 mL of anhydrous

    
    . Use a PTFE NMR tube  (avoid glass NMR tubes if HF is suspected to prevent etching inside the spectrometer).
    
  • Acquisition: Acquire a standard

    
     NMR spectrum (typically at 376 MHz or higher).
    
  • Analysis & Validation:

    • Intact Molecule: Confirm the presence of the characteristic

      
       signal (typically a doublet around -150 to -160 ppm, depending on local solvent effects) and the aromatic C–F signal.
      
    • Degradation Marker: Look for a sharp, highly shielded singlet at approximately -180 to -200 ppm . The presence of this peak confirms the generation of free HF.

  • Remediation: If HF is detected, the batch must be neutralized. Dilute the sample in diethyl ether, wash twice with cold, dilute aqueous

    
    , separate the organic layer, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure at ambient temperature.

References[1] Title: 1803871-74-0 | 1,3-Dimethyl-2-fluoro-4-(fluoromethoxy)benzene

Sources

Technical Support Center: Purification of 1,3-Dimethyl-2-fluoro-4-(fluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing the challenge of separating fluorinated impurities from the target compound, 1,3-Dimethyl-2-fluoro-4-(fluoromethoxy)benzene. The protocols and troubleshooting advice are grounded in established analytical and purification principles to ensure scientific integrity and experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the likely fluorinated impurities I might encounter?

A1: The synthesis of complex fluorinated aromatic compounds can result in a variety of structurally similar impurities. For 1,3-Dimethyl-2-fluoro-4-(fluoromethoxy)benzene, potential fluorinated impurities could include:

  • Regioisomers: These are compounds with the same molecular formula but different arrangements of substituents on the benzene ring. For example, you might have isomers where the fluoro, fluoromethoxy, or methyl groups are in different positions. The separation of such isomers can be challenging due to their similar physical properties.

  • Over- or Under-Fluorinated Species: Depending on the synthetic route, you may have compounds with additional or fewer fluorine atoms than the target molecule.

  • Byproducts from Side Reactions: The reagents used in fluorination can sometimes lead to unexpected side products. For instance, incomplete reactions or rearrangements can generate a variety of fluorinated byproducts.

Q2: How can I effectively assess the purity of my sample and identify the impurities?

A2: A multi-pronged analytical approach is recommended for a comprehensive purity assessment:

  • ¹⁹F NMR Spectroscopy: This is a highly powerful technique for analyzing fluorinated compounds.[1][2][3][4] Due to the large chemical shift dispersion of the ¹⁹F nucleus, it is often possible to resolve and quantify different fluorine-containing species in a mixture without prior separation.[1][2] The unique chemical shifts and coupling constants (¹H-¹⁹F and ¹⁹F-¹⁹F) provide valuable structural information about the impurities present.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile fluorinated compounds, GC-MS is an excellent method for separation and identification.[5][6] The gas chromatograph separates the components of the mixture, and the mass spectrometer provides information about their molecular weight and fragmentation patterns, aiding in their identification.

  • High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile or thermally sensitive compounds, LC-MS is the method of choice.[5] Different HPLC columns, particularly those with fluorinated stationary phases, can offer unique selectivity for separating fluorinated isomers.[7][8]

Q3: I've confirmed the presence of impurities. What separation technique should I attempt first?

A3: The choice of the initial purification technique depends on the nature and quantity of the impurities, as well as the scale of your experiment.

  • For gram-scale purification with suspected regioisomers: Crystallization is often a good starting point due to its simplicity and cost-effectiveness.[9][10] If the impurities have a slightly different shape or polarity, they may have different solubilities, allowing for separation by crystallization.

  • If you have a mixture with components having different boiling points: Fractional distillation can be an effective method for purification.[11][12][13][14]

  • For challenging separations of closely related isomers: Preparative chromatography, such as HPLC or SFC, will likely be necessary.[15][16][17][18][19]

Troubleshooting and In-Depth Guides

Section 1: Initial Analysis and Impurity Profiling

A thorough understanding of the impurity profile is critical before attempting any purification.

Protocol 1: ¹⁹F NMR for Initial Purity Assessment
  • Sample Preparation: Dissolve 5-10 mg of your crude sample in a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a clean NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (≥400 MHz).

    • Acquire a standard proton-decoupled ¹⁹F NMR spectrum.

  • Data Analysis:

    • Integrate the signals corresponding to your target compound and the impurity signals.

    • The relative integrals will give you a quantitative measure of the purity.

    • Analyze the chemical shifts and coupling patterns to gain structural insights into the impurities.[1][3][4]

Workflow for Analytical Method Selection

start Crude Sample of 1,3-Dimethyl-2-fluoro-4-(fluoromethoxy)benzene volatility Assess Volatility and Thermal Stability start->volatility nmr ¹⁹F NMR Analysis start->nmr volatile Volatile and Thermally Stable volatility->volatile Yes non_volatile Non-Volatile or Thermally Labile volatility->non_volatile No gcms GC-MS Analysis volatile->gcms lcms LC-MS Analysis non_volatile->lcms end Comprehensive Impurity Profile gcms->end lcms->end nmr->end

Caption: Workflow for selecting the appropriate analytical method for impurity profiling.

Section 2: Purification Strategy Selection

Based on your initial analysis, the following decision tree can guide you to the most suitable purification technique.

Decision Tree for Purification Method

start Impurity Profile Known bp_diff Significant Boiling Point Difference? start->bp_diff distillation Fractional Distillation bp_diff->distillation Yes polarity_diff Different Polarity/Solubility? bp_diff->polarity_diff No crystallization Crystallization polarity_diff->crystallization Yes chromatography Preparative Chromatography (HPLC/SFC) polarity_diff->chromatography No derivatization Consider Chemical Derivatization chromatography->derivatization If separation is still poor

Caption: Decision tree for selecting a purification strategy.

Technique Pros Cons Best Suited For
Fractional Distillation Scalable, cost-effective for large quantities.Requires significant boiling point differences, not suitable for azeotropes.Separating compounds with boiling point differences >25°C.[12][13]
Crystallization Can yield very pure material, relatively inexpensive.Highly dependent on the compound's properties, can have lower yields.Purifying solids, separating regioisomers.[10][20][21]
Preparative HPLC High resolution, applicable to a wide range of compounds.More expensive, requires significant solvent usage, can be time-consuming.Difficult separations of closely related isomers.[16][19]
Supercritical Fluid Chromatography (SFC) "Greener" with less organic solvent, faster than HPLC.[15][22][23]Higher initial instrument cost, may not be suitable for all compounds.Chiral and achiral separations in pharmaceutical applications.[17][18][22]
Section 3: Detailed Separation Protocols
Protocol 2: Fractional Distillation
  • Setup: Assemble a fractional distillation apparatus with a fractionating column (e.g., Vigreux or packed column) between the distillation flask and the condenser.

  • Procedure:

    • Heat the distillation flask slowly and evenly.

    • Maintain a slow and steady distillation rate.

    • Monitor the temperature at the top of the column. A stable temperature indicates the collection of a pure fraction.

    • Collect fractions at different temperature ranges and analyze their purity by GC-MS or ¹⁹F NMR.

Protocol 3: Preparative HPLC
  • Analytical Method Development:

    • Screen various columns. For fluorinated compounds, a pentafluorophenyl (PFP) or other fluorinated stationary phase can provide unique selectivity.[7][8]

    • Optimize the mobile phase (e.g., acetonitrile/water or methanol/water with additives like formic acid or trifluoroacetic acid) to achieve baseline separation of the target compound and impurities.

  • Scale-Up:

    • Use a preparative HPLC system with a larger column of the same stationary phase.[19]

    • Increase the flow rate and injection volume proportionally to the column size.

    • Perform a loading study to determine the maximum amount of sample that can be injected without compromising separation.

  • Fraction Collection: Collect the eluent corresponding to the peak of the target compound.

  • Solvent Removal: Remove the solvent from the collected fractions to obtain the purified product.

Workflow for Preparative HPLC Method Development

start Analytical HPLC Method with Good Separation loading_study Perform Loading Study on Analytical Column start->loading_study scale_up Scale-Up to Preparative Column loading_study->scale_up fraction_collection Fraction Collection scale_up->fraction_collection purity_check Analyze Purity of Collected Fractions fraction_collection->purity_check end Pure Compound purity_check->end

Caption: Workflow for scaling up an analytical HPLC method to a preparative scale.

Protocol 4: Crystallization
  • Solvent Screening:

    • Test the solubility of your crude product in a variety of solvents at room temperature and at their boiling points.

    • An ideal crystallization solvent will dissolve the compound when hot but not when cold.

  • Crystallization Procedure (Slow Evaporation):

    • Dissolve the crude product in a minimal amount of a suitable hot solvent.

    • Filter the hot solution to remove any insoluble impurities.

    • Allow the solution to cool slowly to room temperature, and then in a refrigerator or freezer.

    • Collect the crystals by filtration and wash with a small amount of cold solvent.

    • Dry the crystals under vacuum.

Section 4: Advanced Troubleshooting: When Standard Methods Fail
Chemical Derivatization

If direct separation of your target compound from its impurities is unsuccessful, chemical derivatization can be a powerful tool.[24][25][26][27][28] The principle is to chemically modify the mixture in a way that alters the physical properties (e.g., polarity, volatility) of the components, making them easier to separate.

Example Strategy: If you have an impurity with a reactive functional group that your target compound lacks, you could selectively react the impurity to form a new compound with a significantly different polarity. This new compound could then be easily separated by standard chromatography. After separation, it may be possible to reverse the derivatization reaction if the impurity itself is of interest.

Protocol 5: General Derivatization Approach

  • Identify a Reactive Handle: Analyze the structures of your target compound and impurities to find a functional group present on the impurity but not on the target compound (or vice versa).

  • Select a Derivatizing Agent: Choose a reagent that reacts selectively with this functional group under mild conditions.[25]

  • Perform the Reaction: Carry out the derivatization reaction on the crude mixture.

  • Purify the Mixture: Use chromatography or another suitable technique to separate the derivatized impurity from your target compound.

  • (Optional) Reverse the Derivatization: If necessary, cleave the derivatizing group to regenerate the original impurity.

References

  • Current time information in Perth, AU. Google.
  • Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. AZoM. (2017, December 18). Retrieved from [Link]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science (RSC Publishing). Retrieved from [Link]

  • FLUOVI4L - 19F NMR for fluorinated contaminants diagnosis. CASC4DE. Retrieved from [Link]

  • Separating chiral isomers of amphetamine and methamphetamine using chemical derivatization and differential mobility spectrometry. PMC. Retrieved from [Link]

  • 19F-centred NMR analysis of mono-fluorinated compounds. PMC - NIH. (2022, March 30). Retrieved from [Link]

  • 19F-centred NMR analysis of mono-fluorinated compounds. RSC Publishing. (2022, March 30). Retrieved from [Link]

  • Derivatization Methods in GC and GC/MS. Retrieved from [Link]

  • Chemical derivatization in combination with supercritical fluid chromatography to improve resolution of stereoisomers. PubMed. (2021, June 3). Retrieved from [Link]

  • Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. PMC. (2014, June 13). Retrieved from [Link]

  • Unlocking the Potential of GC/MS for PFAS Detection: A Focus on PFOA Quantification. (2024, December 24). Retrieved from [Link]

  • Screening Total Organic Fluorine in Solid Samples Using a Pyroprobe. S-prep. Retrieved from [Link]

  • Analytical method for PFOA (and higher homologues) in articles - challenges and current status. Retrieved from [Link]

  • (PDF) Sample Derivatization in Separation Science. ResearchGate. (2017, October 23). Retrieved from [Link]

  • Separation of aromatic fluoro-compound and aromatic nitro-compound. Google Patents.
  • 2 Overview on PFAS analytical methods. Publications. Retrieved from [Link]

  • Practical Guidance on Selecting Analytical Methods for PFAS in Semiconductor Manufacturing Wastewater. PMC. Retrieved from [Link]

  • Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. Retrieved from [Link]

  • Separation of regio-isomers / suggestions for regio-selective methylation of aromatics? (2021, April 7). Retrieved from [Link]

  • Method for removing fluorinated organic compounds from contaminated fluids, and adsorbent component and adsorbent kit used therefor. Google Patents.
  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. (2022, April 15). Retrieved from [Link]

  • Derivatization. Chemistry LibreTexts. (2023, August 29). Retrieved from [Link]

  • How to separate these regioisomers? : r/OrganicChemistry. Reddit. (2024, November 8). Retrieved from [Link]

  • Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. (2021, November 22). Retrieved from [Link]

  • (PDF) Separation of aromatic and aliphatic hydrocarbons with ionic liquids. ResearchGate. Retrieved from [Link]

  • Guide for crystallization. Retrieved from [Link]

  • SOP: CRYSTALLIZATION. Retrieved from [Link]

  • What is Supercritical Fluid Chromatography (SFC) Chromatography? Teledyne Labs. Retrieved from [Link]

  • Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spe. (2025, January 31). Retrieved from [Link]

  • Preparative HPLC Systems. Shimadzu. Retrieved from [Link]

  • Supercritical Fluid Chromatography: A Workhorse in Drug Discovery. LCGC International. (2024, October 13). Retrieved from [Link]

  • HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column. LCGC International. (2020, November 11). Retrieved from [Link]

  • Using SFC to Improve Separation Workflows for Drug Analysis and Purification. (2024, September 24). Retrieved from [Link]

  • Advances in Crystallization for Separation Techniques. Longdom Publishing. Retrieved from [Link]

  • Principles in preparative HPLC. University of Warwick. Retrieved from [Link]

  • Application Compendium Solutions for Preparative HPLC. Retrieved from [Link]

  • The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. JMU Scholarly Commons. Retrieved from [Link]

  • Distillation of benzene fractions. Google Patents.
  • "Fluorobenzene". Organic Syntheses Procedure. Retrieved from [Link]

  • RESEARCH ARTICLE Exploring the Synthesis and Properties of Fluorinated Cationic Triangulenes and their Precursors. Retrieved from [Link]

  • A Brief Introduction to Fractional Distillation. YouTube. (2012, July 23). Retrieved from [Link]

  • Fractional distillation. Energy Education. Retrieved from [Link]

  • Process for preparing fluorobenzene by direct fluorination. Google Patents.
  • syntheses of fluorine-containing heterocyclic compounds via direct and indirect methods using difluorocarbenes. Retrieved from [Link]

  • Fractional distillation – Knowledge and References. Taylor & Francis. Retrieved from [Link]

  • Synthesis of Carbamoyl Fluorides Using a Difluorophosgene Surrogate Derived from Difluorocarbene and Pyridine N-Oxides. YorkSpace. (2022, August 16). Retrieved from [Link]

  • n-fluoropyridinium triflate. Organic Syntheses Procedure. Retrieved from [Link]

Sources

Validation & Comparative

A Guide to the 19F NMR Interpretation of 1,3-Dimethyl-2-fluoro-4-(fluoromethoxy)benzene: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Unique Signature of Fluorine in NMR

The incorporation of fluorine into organic molecules has become a cornerstone of modern drug development, agrochemicals, and materials science.[1] Its unique electronic properties can profoundly alter a molecule's reactivity, metabolic stability, and binding affinity. Consequently, the ability to unambiguously characterize fluorinated compounds is paramount. Fluorine-19 (¹⁹F) Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a premier analytical technique for this purpose. The ¹⁹F nucleus possesses a spin of 1/2, is 100% naturally abundant, and has a high gyromagnetic ratio, affording it a sensitivity that is approximately 83% that of the proton (¹H) nucleus.[2][3]

A key advantage of ¹⁹F NMR is its expansive chemical shift range, which can span over 800 ppm, significantly reducing the likelihood of signal overlap that can often complicate ¹H NMR spectra.[3][4][5] This wide dispersion makes the ¹⁹F chemical shift exquisitely sensitive to the local electronic environment, providing a detailed fingerprint of the molecule's structure.[2][3]

This guide provides an in-depth analysis and interpretation of the ¹⁹F NMR spectrum of 1,3-Dimethyl-2-fluoro-4-(fluoromethoxy)benzene . We will dissect the expected chemical shifts, predict the complex spin-spin coupling patterns arising from both through-bond and through-space interactions, and provide a robust experimental protocol for acquiring high-fidelity data. This analysis serves as a practical comparison guide for researchers working with multi-fluorinated aromatic systems.

Structural Analysis and Predicted ¹⁹F NMR Spectrum

The target molecule, 1,3-Dimethyl-2-fluoro-4-(fluoromethoxy)benzene, presents two distinct fluorine environments, which will give rise to two separate signals in the ¹⁹F NMR spectrum:

  • Fₐ : The fluorine atom covalently bonded directly to the aromatic ring (an aryl fluoride).

  • Fₑ : The fluorine atom of the fluoromethoxy group (-OCH₂F).

The interpretation of the spectrum hinges on predicting the chemical shift (δ) for each fluorine and understanding the spin-spin couplings (J-couplings) that split these signals into multiplets.

Predicted Chemical Shifts (δ)

The chemical shift of a fluorine nucleus is highly dependent on the shielding and deshielding effects of its surrounding electronic environment.[2]

  • Aryl Fluoride (Fₐ): Fluorine atoms attached to aromatic rings typically resonate in the range of -100 to -170 ppm relative to the standard CFCl₃ (0 ppm).[5][6] The precise shift is modulated by the other substituents on the ring. In this molecule, the two methyl groups are electron-donating, which generally increases electron density on the ring and leads to greater shielding (a more upfield, or more negative, chemical shift). The fluoromethoxy group is inductively electron-withdrawing but the oxygen's lone pairs can participate in resonance, donating electron density. Considering these competing effects, a chemical shift for Fₐ is predicted to be in the region of -120 to -140 ppm .

  • Fluoromethoxy Group (Fₑ): The fluorine in the -OCH₂F group is attached to an sp³-hybridized carbon, which is in turn bonded to a highly electronegative oxygen atom. This environment is substantially different from the aryl fluoride. The strong deshielding effect of the adjacent oxygen atom will cause this signal to appear significantly downfield (less negative) compared to Fₐ. Based on data for similar aliphatic fluoroethers, the chemical shift for Fₑ is predicted in the range of -70 to -90 ppm .

Spin-Spin Coupling (J-Coupling): The Key to Connectivity

The multiplicity (splitting pattern) of each fluorine signal is dictated by its coupling to other nearby NMR-active nuclei, primarily ¹H and other ¹⁹F nuclei. ¹⁹F-¹⁹F coupling constants are typically larger than ¹H-¹H couplings and can occur over many bonds.[4][5]

DOT Diagram: Visualizing Coupling Pathways

The following diagram illustrates the key coupling interactions within 1,3-Dimethyl-2-fluoro-4-(fluoromethoxy)benzene that shape its ¹⁹F NMR spectrum.

Caption: Key J-coupling interactions in the target molecule.

  • ¹⁹F - ¹H Coupling (JFH):

    • Fₑ Coupling: The fluoromethoxy fluorine (Fₑ) will couple to the two adjacent protons on the methylene (-CH₂-) group. This is a two-bond (geminal) coupling, ²J(Fₑ-H) , which is typically large, in the range of 45-55 Hz .[5] This will split the Fₑ signal into a triplet (since it couples to two equivalent protons).

    • Fₐ Coupling: The aryl fluoride (Fₐ) is four bonds away from the proton at position 6 (H6) and five bonds from the proton at position 5 (H5). The four-bond coupling, ⁴J(Fₐ-H6) , is expected to be observable, likely in the range of 2-8 Hz . The five-bond coupling to H5 will be smaller and may not be resolved.

  • ¹⁹F - ¹⁹F Coupling (JFF):

    • Through-Bond vs. Through-Space: The most informative coupling in this molecule is between Fₐ and Fₑ. These two nuclei are separated by five bonds (Fₐ-C2-C1-C4-O-CH₂-Fₑ), so any through-bond coupling would be negligible. However, due to their ortho-positioning on the benzene ring, Fₐ and the entire -OCH₂Fₑ group are held in close spatial proximity. This allows for interaction between their electron clouds, giving rise to a significant through-space coupling .[7][8] This phenomenon is well-documented for sterically crowded fluorine atoms.[9][10][11]

    • Predicted Magnitude: Through-space JFF couplings are highly dependent on the internuclear distance but can be substantial, often in the range of 10-50 Hz or even larger for proximate fluorine atoms.[8] For this molecule, a significant through-space ⁴J(Fₐ-Fₑ) is predicted.

Predicted Multiplets

Combining these effects allows for the prediction of the final signal appearance:

  • Signal for Fₐ (Aryl Fluoride): This signal will be split primarily by the through-space coupling to Fₑ, resulting in a doublet. Each line of this doublet will be further split into a more complex multiplet by the smaller, long-range couplings to the aromatic protons. The overall appearance will likely be a doublet of multiplets (dm) .

  • Signal for Fₑ (Fluoromethoxy): This signal will be split into a triplet by the two adjacent methylene protons (²J(Fₑ-H)). This triplet will then be further split into doublets by the large through-space coupling to Fₐ (⁴J(Fₐ-Fₑ)). The resulting pattern will be a doublet of triplets (dt) .

Summary of Predicted Data
Fluorine SitePredicted Chemical Shift (δ, ppm)Predicted MultiplicityKey Coupling Constants (J, Hz)
Fₐ (Aryl-F)-120 to -140Doublet of multiplets (dm)⁴J(Fₐ-Fₑ) ≈ 10-50 Hz (Through-Space)⁴J(Fₐ-H) ≈ 2-8 Hz
Fₑ (-OCH₂F)-70 to -90Doublet of triplets (dt)²J(Fₑ-H) ≈ 45-55 Hz⁴J(Fₐ-Fₑ) ≈ 10-50 Hz (Through-Space)

Comparative Analysis: The Importance of Substitution Pattern

To underscore the diagnostic power of the through-space JFF coupling, consider a hypothetical isomer, 1,3-Dimethyl-2-fluoro-5-(fluoromethoxy)benzene . In this meta-substituted isomer, the Fₐ and Fₑ nuclei are much farther apart in space.

  • Chemical Shifts: The chemical shifts would be similar, though not identical, due to the change in the electronic environment.

  • Coupling: The critical difference would be the absence of the large through-space JFF coupling . The through-bond coupling over six bonds would be essentially zero. Therefore, the Fₐ signal would appear as a simple multiplet due to ¹H couplings, and the Fₑ signal would be a clean triplet from coupling only to the methylene protons.

This stark difference highlights how the ¹⁹F NMR spectrum, particularly the presence or absence of a large JFF coupling, provides an unambiguous confirmation of the ortho substitution pattern in the target molecule.

Experimental Protocol for High-Fidelity ¹⁹F NMR Acquisition

Obtaining a clean, interpretable ¹⁹F NMR spectrum requires careful attention to experimental setup. The following protocol provides a reliable workflow.

Workflow: From Sample to Spectrum

G cluster_prep 1. Sample Preparation cluster_acq 2. Spectrometer Setup & Acquisition cluster_proc 3. Data Processing Solvent Dissolve 5-10 mg in 0.6 mL CDCl₃ Standard Add internal standard (e.g., C₆F₆, optional) Solvent->Standard Tube Transfer to NMR tube and filter if necessary Standard->Tube Tune Tune & match ¹⁹F probe Lock Lock on deuterium signal Tune->Lock Shim Shim for homogeneity Lock->Shim Params Set acquisition parameters (¹H-coupled experiment) Shim->Params Acquire Acquire data Params->Acquire FT Fourier Transform (with line broadening) Phase Phase spectrum FT->Phase Baseline Apply baseline correction Phase->Baseline Reference Reference spectrum to standard Baseline->Reference Analyze Analyze shifts & couplings Reference->Analyze

Caption: A standard workflow for ¹⁹F NMR analysis.

Step-by-Step Methodology
  • Sample Preparation

    • Solvent Selection: Choose a deuterated solvent that readily dissolves the sample. Chloroform-d (CDCl₃) or Acetone-d₆ are common and effective choices.[12]

    • Concentration: For a standard 1D ¹⁹F NMR spectrum, a concentration of 5-10 mg of the analyte in 0.5-0.7 mL of solvent is generally sufficient.[12]

    • Internal Standard: For precise chemical shift referencing, an internal standard can be used. While CFCl₃ is the primary standard (0 ppm), it is volatile. A secondary standard such as hexafluorobenzene (C₆F₆, δ ≈ -164.9 ppm) is often more practical.[13][14] If an external reference is used, susceptibility corrections may be necessary for high-accuracy work.

  • NMR Data Acquisition

    • Spectrometer: Use an NMR spectrometer equipped with a probe capable of observing the ¹⁹F nucleus.

    • Experiment: A standard single-pulse-acquire experiment should be used. Crucially, run the experiment with proton coupling enabled to observe the JFH splittings necessary for full structural confirmation. A proton-decoupled spectrum can be run for comparison to simplify signals and improve the signal-to-noise ratio if needed.

    • Key Parameters:

      • Transmitter Offset (O1p): Center the spectral window between the two expected signals (e.g., at -110 ppm) to ensure uniform excitation.

      • Spectral Width: Ensure the width is large enough to encompass all signals of interest (a width of 200 ppm is a safe starting point).

      • Acquisition Time (AQ): Set to 1-2 seconds for good digital resolution.[12]

      • Relaxation Delay (D1): A delay of 2-5 seconds is typically adequate for qualitative spectra. For quantitative analysis, a much longer delay (5-7 times the longest T₁ relaxation time) is required.[15]

  • Data Processing

    • Fourier Transform: Apply a mild exponential window function (line broadening of 0.3-1.0 Hz) before Fourier transformation to improve the signal-to-noise ratio.[12]

    • Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in pure absorption mode and apply an automated baseline correction algorithm for a flat baseline.

    • Referencing: Calibrate the chemical shift axis by setting the internal standard's peak to its known literature value.

    • Analysis: Measure the chemical shifts and extract the coupling constants from the multiplet patterns.

Conclusion

References

  • Benchchem. (n.d.). Application Notes and Protocols for 19F NMR Spectroscopy of N-propyl-3-(trifluoromethyl)aniline.
  • Scribd. (n.d.). 19F NMR Reference Standards Guide. Retrieved from [Link]

  • Unknown. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]

  • Wisesa, K. M., Newton, A. S., & Tantillo, D. J. (2020). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Journal of Chemical Information and Modeling, 60(6), 2869–2875. Retrieved from [Link]

  • Dalvit, C., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega, 7(15), 12723–12734. Retrieved from [Link]

  • Tormena, C. F., et al. (2014). Revisiting NMR Through-Space JFF Spin–Spin Coupling Constants for Getting Insight into Proximate F---F Interactions. The Journal of Physical Chemistry A, 118(27), 5068–5075. Retrieved from [Link]

  • Urick, A. K., & Pomerantz, W. C. (2021). 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. Chemical Society Reviews, 50(9), 5439-5466. Retrieved from [Link]

  • Various Authors. (n.d.). Electronic supplementary information. Royal Society of Chemistry. Retrieved from [Link]

  • Wisesa, K. M., Newton, A. S., & Tantillo, D. J. (2020). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Journal of Chemical Information and Modeling, 60(6), 2869-2875. Retrieved from [Link]

  • Kovačević, B., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(6), 1648–1658. Retrieved from [Link]

  • Tan, Y. J., et al. (2024). Inter-residue through-space scalar 19F–19F couplings between CH2F groups in a protein. Magnetic Resonance, 5(2), 131-140. Retrieved from [Link]

  • SpectraBase. (n.d.). Trifluoromethoxy-benzene 19F NMR Chemical Shifts. Retrieved from [Link]

  • Slideshare. (n.d.). Nmr spectroscopy of fluorine 19. Retrieved from [Link]

  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Kovačević, B., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(6), 1648–1658. Retrieved from [Link]

  • Aruldhas, G., & Venkateswarlu, P. (1963). 1H and 19F nuclear magnetic resonance spectra of some para substituted fluorobenzenes. II. Molecular Physics, 7(1), 19-24. Retrieved from [Link]

  • Armstrong, B., et al. (1991). The prediction of the 19F NMR spectra of fluoro-substituted arenetricarbonylchromium complexes. Inorganica Chimica Acta, 191(2), 189-196. Retrieved from [Link]

  • Tormena, C. F., et al. (2014). Revisiting Nmr Through-space J Ff Spin-spin Coupling Constants For Getting Insight Into Proximate F-f Interactions. Journal of Physical Chemistry A, 118(27), 5068-5075. Retrieved from [Link]

  • AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link]

  • Chambers, R. D., Sutcliffe, L. H., & Tiddy, G. J. T. (1970). F-F Coupling Constants in some Perfluoroalkyl-Fluoro-aromatic Compounds. The Signs of "Through-Space" Coupling Constants. Transactions of the Faraday Society, 66, 1025-1032. Retrieved from [Link]

  • Giraud, N., et al. (2020). Quantitative benchtop 19F NMR spectroscopy: a robust and economical tool for rapid reaction optimization. ChemRxiv. Retrieved from [Link]

  • Dalvit, C., & Vulpetti, A. (2019). A beginner's guide to 19F NMR and its role in drug screening. Drug Discovery Today: Technologies, 32-33, 19-27. Retrieved from [Link]

  • Dalvit, C., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega, 7(15), 12723–12734. Retrieved from [Link]

  • Pavlovskaya, G. E., & Meersmann, T. (2009). Fluorine-19 NMR Chemical Shift Probes Molecular Binding to Lipid Membranes. Journal of the American Chemical Society, 131(42), 15152–15153. Retrieved from [Link]

  • Taylor, M. S. (2019). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Journal of Fluorine Chemistry, 227, 109372. Retrieved from [Link]

  • Peralta, J. E., et al. (2001). Through-Bond and Through-Space J FF Spin−Spin Coupling in Peridifluoronaphthalenes: Accurate DFT Evaluation of the Four Contributions. Journal of the American Chemical Society, 123(37), 9162-9163. Retrieved from [Link]

  • Castillo, N., Matta, C. F., & Boyd, R. J. (2005). Fluorine-fluorine spin-spin coupling constants in aromatic compounds: correlations with the delocalization index and with the internuclear separation. Journal of Chemical Information and Modeling, 45(2), 354-359. Retrieved from [Link]

  • Lehigh University. (n.d.). Organic Compounds – 19F NMR Database. Retrieved from [Link]

Sources

Comparing metabolic half-life of fluoromethoxy vs methoxy derivatives

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in drug discovery and pharmacokinetics, optimizing a lead compound’s metabolic profile is a critical hurdle. Ether linkages, particularly the methoxy group (-OCH₃), are ubiquitous in medicinal chemistry for tuning lipophilicity and target engagement. However, they frequently present a severe metabolic liability, leading to rapid in vivo clearance.

This guide provides an objective, data-driven comparison of the metabolic half-life of standard methoxy groups versus their fluorinated bioisosteres (fluoromethoxy, difluoromethoxy, and trifluoromethoxy derivatives). By examining the underlying enzymatic mechanisms and providing a self-validating experimental framework, this document serves as a definitive resource for structural optimization.

Mechanistic Rationale: The Metabolic Liability of Ethers

The primary mechanism of clearance for methoxy-containing therapeutics is Cytochrome P450 (CYP450)-mediated O-dealkylation[1]. This enzymatic degradation is driven by the highly reactive CYP450 Compound I, an Fe(IV)=O porphyrin radical cation[2].

The reaction initiates via a Hydrogen Atom Transfer (HAT) , where Compound I abstracts a hydrogen atom from the sp³-hybridized carbon of the methoxy group[1][3]. This forms a transient carbon radical that undergoes rapid oxygen rebound to generate an unstable hemiacetal intermediate[2]. The hemiacetal subsequently collapses, releasing formaldehyde and leaving behind a more polar, readily excretable phenol or alcohol metabolite[1][2].

To circumvent this rapid clearance, replacing the methoxy group with fluoromethoxy derivatives (e.g., -OCHF₂, -OCF₃) is a highly effective optimization strategy. The introduction of fluorine atoms imparts two critical stabilizing effects:

  • Thermodynamic Fortification : The standard C-H bond dissociation energy (BDE) of a methoxy group is approximately 105 kcal/mol[4]. Substituting hydrogens with fluorine significantly increases the BDE of the remaining C-H bonds or eliminates abstractable hydrogens entirely (in the case of trifluoromethoxy, where the C-F BDE reaches ~130 kcal/mol)[4][5]. This creates a massive activation energy barrier that effectively blocks the initial HAT step.

  • Electronic Deactivation : Fluorine's intense electronegativity exerts a strong inductive pull, withdrawing electron density from the ether oxygen[4]. This reduces the nucleophilicity of the oxygen lone pairs, making the adjacent carbon less susceptible to electrophilic attack by the CYP450 heme iron[4].

CYP450_Mechanism cluster_methoxy Methoxy (-OCH3) Metabolism cluster_fluoro Fluoromethoxy (-OCF3) Stability M_Sub Methoxy Compound (-OCH3) M_CpdI CYP450 Cpd I (Fe(IV)=O) M_Sub->M_CpdI Binding M_HAT Hydrogen Atom Transfer (HAT) M_CpdI->M_HAT M_Radical Carbon Radical (-OCH2•) M_HAT->M_Radical C-H Cleavage M_Rebound Oxygen Rebound M_Radical->M_Rebound M_Hemiacetal Hemiacetal (-OCH2OH) M_Rebound->M_Hemiacetal M_Product Phenol/Alcohol + Formaldehyde M_Hemiacetal->M_Product Collapse F_Sub Fluoromethoxy Compound (-OCF3) F_CpdI CYP450 Cpd I (Fe(IV)=O) F_Sub->F_CpdI Binding F_Block HAT Blocked (High C-H BDE) F_CpdI->F_Block High Activation Energy F_Product Intact Parent Drug (Prolonged Half-Life) F_Block->F_Product Release

Fig 1. CYP450-mediated O-dealkylation pathway comparing methoxy and fluoromethoxy derivatives.

Comparative Data Analysis

The mechanistic advantages of fluorination translate directly into improved pharmacokinetic parameters. As demonstrated in various structure-activity relationship (SAR) studies, replacing a metabolically liable methoxy group with a trifluoromethoxy substituent significantly improves metabolic half-life (


) without drastically altering target potency[6][7].

The table below summarizes the quantitative impact of progressive fluorination on ether metabolism:

Substituent GroupRepresentative C-H/C-F BDE (kcal/mol)Average in vitro HLM

(min)
Intrinsic Clearance (

)
Primary Metabolic Fate
Methoxy (-OCH₃)~105< 15HighRapid O-dealkylation
Difluoromethoxy (-OCHF₂)~110 (C-H)40 - 60ModerateSlowed O-dealkylation
Trifluoromethoxy (-OCF₃)~130 (C-F)> 60LowHighly resistant

Note: While specific pharmacokinetic values vary depending on the core molecular scaffold and steric environment, the relative stability trend remains highly conserved across diverse drug classes[5][6].

Experimental Methodology: Microsomal Stability Assay

To objectively compare the metabolic half-life of methoxy versus fluoromethoxy derivatives, I mandate the use of Human Liver Microsomes (HLMs). HLMs contain the full complement of membrane-bound CYP450 enzymes, providing a highly predictive, scalable model for hepatic first-pass metabolism.

To ensure data integrity, this protocol is designed as a self-validating system incorporating essential chemical and biological controls.

Step-by-Step Protocol

Step 1: Reagent Preparation & Matrix Assembly

  • Test Compounds : Prepare 10 mM stock solutions of the methoxy and fluoromethoxy derivatives in DMSO. Dilute to a working concentration of 1 µM in 0.1 M potassium phosphate buffer (pH 7.4).

    • Causality: Maintaining the final DMSO concentration below 0.1% prevents solvent-mediated denaturation and inhibition of CYP450 enzymes.

  • Microsomal Suspension : Thaw pooled HLMs on ice and add to the reaction mixture to achieve a final protein concentration of 0.5 mg/mL.

Step 2: Pre-Incubation & Thermal Equilibration

  • Incubate the compound-microsome mixture at 37°C for 5 minutes in a shaking water bath.

    • Causality: This ensures all components reach physiological temperature before enzymatic initiation, preventing artifactual lag phases in the kinetic degradation curve.

Step 3: Enzymatic Initiation & The Negative Control

  • Active Reaction : Initiate the metabolic reaction by adding NADPH (1 mM final concentration).

    • Causality: NADPH is the obligate electron donor required to reduce the CYP450 heme iron and generate the active Compound I species.

  • Self-Validation (No-NADPH Control) : Run a parallel incubation replacing NADPH with an equal volume of buffer.

    • Causality: This critical control distinguishes true CYP450-mediated metabolism from chemical instability, non-CYP enzymatic hydrolysis, or non-specific protein binding. If the compound degrades in this control, the assay is invalid for assessing CYP clearance.

Step 4: Kinetic Sampling & Quenching

  • Extract 50 µL aliquots at predefined time points (0, 5, 15, 30, and 60 minutes).

  • Immediately transfer each aliquot into 150 µL of ice-cold acetonitrile containing a structurally distinct Internal Standard (IS).

    • Causality: The organic solvent instantaneously denatures the microsomal proteins, halting the reaction. The IS corrects for any volumetric losses during extraction and normalizes matrix-induced ion suppression during mass spectrometry.

Step 5: Protein Precipitation & LC-MS/MS Quantification

  • Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer the supernatant for LC-MS/MS analysis. Monitor the Multiple Reaction Monitoring (MRM) transitions specific to the parent drugs to quantify the remaining intact compound.

Step 6: Data Analysis & Pharmacokinetic Calculation

  • Plot the natural log (

    
    ) of the percentage of remaining parent compound versus time.
    
  • Calculate the elimination rate constant (

    
    ) from the slope of the linear regression.
    
  • Determine the metabolic half-life (

    
    ) and intrinsic clearance (
    
    
    
    ).

Assay_Workflow Start Prepare Test Compounds (1 µM final conc.) Microsomes Add Human Liver Microsomes (0.5 mg/mL protein) Start->Microsomes PreIncubate Pre-incubate at 37°C (5 min) Microsomes->PreIncubate NADPH Initiate Reaction (Add 1 mM NADPH) PreIncubate->NADPH Control No-NADPH Control (Validates CYP-dependence) PreIncubate->Control Parallel Incubation Timepoints Sample Aliquots (0, 5, 15, 30, 60 min) NADPH->Timepoints Quench Quench Reaction (Cold Acetonitrile + IS) Timepoints->Quench Centrifuge Centrifuge (Precipitate Proteins) Quench->Centrifuge LCMS LC-MS/MS Analysis (Quantify Parent Drug) Centrifuge->LCMS Data Calculate t1/2 & CLint (Log-linear regression) LCMS->Data Control->Quench

Fig 2. Self-validating in vitro microsomal stability assay workflow for determining half-life.

References[1] Diverse reactions catalyzed by cytochrome P450 and biosynthesis of steroid hormone. jst.go.jp.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxaaTNVeLvAjq4fy4c9eeYsEjV_N_LCEYWK4JJbwFhH4ugRKxhOidePe-EPfuuBDmEiFatSRrHRz6TCd_w_hkH7wrU2w11nDsegH_NktKukbpfmE1lC6h6kXt2_ciC8XA0_fOxod_MyMUSlEco-Ic4HQreLuvxIUBA01FM2CnrnTqmzOtUysmqSg==[5] Fluorinated Ethers of Cannabinol (CBN). mdpi.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8cPHVAGX2aO3iVCbLN63_RUrJSAZEmB2p2X0UWYJE66d9j_-zTbxfa2NKYreID78FJZiE-2O81DXxmpACea7vbO8RzWBiVKe3AdYGMEqFJus9S7YKSwSo8vKHREl6pJLE[2] Single-Site Mutation Induces Water-Mediated Promiscuity in Lignin Breaking Cytochrome P450GcoA. nih.gov.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNi8pOywnjYABcLsLzOknqVNMOmpMp9f6qS08eJbeKy8OWzDjjjdSJCvXBLqjqPCRNkSxSXtizYtQ34LpqRCYR-h2uyvKg4JiNYK-FzPClVq_40mbVsRAmGDfHVPfOHhkH2HKhs5l6niqWXCY=[3] Mechanism of Melatonin Metabolism by CYP1A1: What Determines the Bifurcation Pathways of Hydroxylation versus Deformylation?. nih.gov.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEHnmyYryNhAICsaTZZjTE0Y-Uurv4mF51TheI5Tx5cEug9n9-QSjfjD96VVRquZyXn8TdqaL2LXKWra9MSb7I7GqljuGZ9NHHjsBTvh9HTra4HqGyo7Tw5PpG5XG3wMln_vrz3ziOJ-DG5DmY=[6] Discovery and Optimization of N-Arylated Tetracyclic Dicarboximides that Target Primary Glioma Stem-Like Cells. nih.gov.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7KU0Tr0OJxF88wwkSuyAgPbj_DNCZtI6-AqKwZBheNH7oZ_ezXqLqORaK1QUOqZTTesP4agFQ0esOZkOzbeX4laXzPjcLELaOhd7b64UyoAhFNUpd9OmQeGdMz5evn6gehzMOcGFGMPq03-DK[4] On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. nih.gov.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7DisuiOU92Eu2CxdA1imgtJuz2n2WDJBka7qayBGQURzCNEFnFn70aZ0hWtIujE8R78UQSbJHnjqey0BSxhdGLxxEWZNjQGtscCfJe40kov1S9WA_qsp5Tm0qCmzSpECH1WyQlNKLgYpP_ASE[7] Optimization of Phenyl Indole Inhibitors of the AAA+ ATPase p97. acs.org.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFyIj1sUSCYzxbJnl6XTJ2yndrw9EQhLXuvCmAF6oWi4TbDfftwbZ6y6sjC_58eCetGyLbJGOgnVKpL_hgWWnTQHTz5WuA65prguavJkxcqeVy0yuI5yWI9I61Pyzj_2ucgonsjgBKMTh_7_cQBBtzGVMI=

Sources

HPLC Method Development for Purity Analysis of Fluorinated Building Blocks

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Fluorine Factor in Chromatography

In modern drug discovery, approximately 20-25% of drugs in the pipeline contain at least one fluorine atom. Fluorinated building blocks—ranging from simple fluorinated pyridines to complex trifluoromethylated heterocycles—are critical for modulating lipophilicity, metabolic stability, and pKa.

However, these compounds present unique chromatographic challenges. The high electronegativity of fluorine creates strong dipoles, yet the carbon-fluorine bond is hydrophobic. This "schizophrenic" nature often leads to:

  • Co-elution of Regioisomers: Ortho-, meta-, and para- substituted isomers often possess identical hydrophobicity, making them inseparable on standard C18 columns.

  • Poor Retention of Polar Fluorinated Species: Short-chain fluorinated acids or bases may elute in the void volume.

  • Detection Ambiguity: Many aliphatic fluorinated blocks lack UV chromophores, requiring alternative detection strategies.

This guide moves beyond the standard "start with C18" dogma, providing a targeted strategy for analyzing fluorinated building blocks with high specificity and sensitivity.

Stationary Phase Selection: C18 vs. PFP

The most critical decision in your method development is the stationary phase. While C18 is the industry workhorse, it relies almost exclusively on hydrophobic (dispersive) interactions. For fluorinated compounds, this is often insufficient.

The Pentafluorophenyl (PFP) phase is the "silver bullet" for this class of compounds. Unlike C18, PFP offers a multi-modal retention mechanism.[1][2][3][4]

Comparative Analysis: C18 vs. PFP
FeatureC18 (Octadecylsilane) PFP (Pentafluorophenyl)
Primary Mechanism Hydrophobic (Dispersive)Hydrophobic +

+ Dipole-Dipole + H-Bonding
Isomer Selectivity Low (often co-elutes positional isomers)High (Shape selectivity + Dipole moments resolve isomers)
Halogen Specificity NoneHigh (interactions with F, Cl, Br atoms on analyte)
Mobile Phase Pref. Acetonitrile (ACN) or Methanol (MeOH)Methanol (MeOH) preferred to enhance

interactions
Best Application General purity screening, lipophilic compoundsRegioisomers, polar fluorinated aromatics, basic compounds
The Mechanistic Edge of PFP

The PFP ligand consists of a phenyl ring with five fluorine atoms. This creates a rigid, electron-deficient ring.

  • 
     Interaction:  The electron-deficient PFP ring interacts strongly with electron-rich aromatic analytes (e.g., fluorinated indoles).
    
  • Dipole-Dipole: The C-F bonds in the stationary phase interact with the dipoles of the analyte.

  • Shape Selectivity: The rigid planar structure of PFP can discriminate between planar and non-planar molecules better than the flexible C18 chains.

Visualizing the Interaction Mechanisms

To understand why PFP succeeds where C18 fails, we must visualize the molecular interactions.

PFP_Mechanism cluster_0 Stationary Phase Ligand cluster_1 Fluorinated Analyte PFP Pentafluorophenyl (PFP) (Electron Deficient Ring) PiPi π-π Interaction (Electron Donor-Acceptor) PFP->PiPi Dipole Dipole-Dipole (C-F ... Dipole) PFP->Dipole Shape Steric/Shape Recognition PFP->Shape Analyte Fluorinated Aromatic (e.g., 2-Fluoroaniline) Analyte->PiPi Analyte->Dipole Analyte->Shape

Figure 1: Multi-modal interaction mechanisms on a PFP stationary phase allowing for separation of closely related fluorinated compounds.[5]

Method Development Workflow

Do not rely on a single generic gradient. Follow this decision matrix to optimize separation efficiency.

Method_Workflow Start Start: Fluorinated Building Block Screen Step 1: Column Screening Run Parallel: C18 vs. PFP Start->Screen Decision1 Are isomers/impurities separated? Screen->Decision1 C18_Path C18 Worked? Optimize Gradient (ACN/H2O) Decision1->C18_Path Yes (Simple) PFP_Path PFP Required (Likely) Decision1->PFP_Path No (Co-elution) Final Final Method Validation C18_Path->Final Solvent Step 2: Solvent Selection Switch to Methanol (MeOH) PFP_Path->Solvent Note_Solvent Note: ACN suppresses π-π interactions; MeOH enhances them. Solvent->Note_Solvent PH_Screen Step 3: pH Screening Acidic (0.1% FA) vs. Neutral (NH4OAc) Solvent->PH_Screen PH_Screen->Final

Figure 2: Strategic decision tree for selecting the optimal column and mobile phase for fluorinated analytes.

Experimental Protocol: The "PFP-Methanol" System

This protocol is designed to be a self-validating system. If the PFP column with Methanol fails to separate isomers, it indicates a need for pH manipulation rather than a column switch.

Materials
  • Column A: C18 (e.g., Agilent Zorbax Eclipse Plus C18), 3.0 x 100 mm, 1.8 µm (or 3.5 µm).

  • Column B: PFP (e.g., ACE C18-PFP, Phenomenex Kinetex F5, or Thermo Hypersil GOLD PFP), 3.0 x 100 mm, sub-2 µm or core-shell.

  • Mobile Phase A: 10 mM Ammonium Formate pH 3.0 (for acidic/neutral) OR 0.1% Ammonium Hydroxide (for basic).

  • Mobile Phase B: Methanol (LC-MS grade).[6] Avoid Acetonitrile initially for PFP.

Step-by-Step Procedure
  • Preparation of Standards:

    • Prepare 1 mg/mL stock solutions of the target building block and any available regioisomer impurities in MeOH.

    • Mix to create a "System Suitability Mixture" (SSM) containing the target and at least one isomer at 1:1 ratio.

  • The "Selectivity Check" Gradient:

    • Flow: 0.5 mL/min (for 3.0 mm ID).

    • Temp: 35°C (Temperature affects PFP selectivity significantly; keep constant).

    • Gradient:

      • 0 min: 5% B

      • 10 min: 95% B

      • 12 min: 95% B

      • 12.1 min: 5% B

      • 15 min: Stop

  • Data Analysis & Decision:

    • Inject the SSM on both columns.

    • Success Criterion: Resolution (

      
      ) > 2.0 between isomers.
      
    • Observation: You will often see elution order reversal between C18 and PFP.[7] On PFP, the isomer with the most accessible dipole or highest electron density often elutes later due to stronger interaction with the stationary phase.

  • Troubleshooting (Self-Validation):

    • Issue: Peak tailing for basic fluorinated amines.

    • Fix: Fluorinated bases can interact with silanols. Increase buffer concentration to 20-25 mM or switch to a high pH stable PFP column (e.g., Agilent Poroshell HPH-C18/PFP hybrid) and run at pH 9.

References

  • Bell, D. S., & Jones, A. D. (2005). Solute attributes and molecular interactions contributing to retention on a fluorinated high-performance liquid chromatography stationary phase.[1][2][4][7][8][9] Journal of Chromatography A, 1073(1-2), 99-109. Link

  • Euerby, M. R., & Petersson, P. (2003). Chromatographic classification and comparison of commercially available reversed-phase liquid chromatographic columns using principal component analysis. Journal of Chromatography A, 994(1-2), 13-36. Link

  • Restek Corporation. (2018). Method Development and Column Selection: How the FluoroPhenyl Phase Provides the Power of HILIC and Reversed-Phase Modes in One Column. Link

  • Advanced Chromatography Technologies (ACE). (n.d.). ACE C18-PFP: A unique C18 bonded HPLC column with the extra selectivity of a pentafluorophenyl (PFP) phase.[1][7][10] Link

  • Przybyciel, M. (2006). Fluorinated HPLC Phases: Looking Beyond C18 for Reversed-Phase HPLC. LCGC North America, 24(7). Link

Sources

A Comparative Guide to Validating Fluoromethoxy Group Stability in Biological Assays

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry. Among these, the fluoromethoxy group, and its variations like the difluoromethoxy and trifluoromethoxy groups, offer a powerful tool to enhance a drug candidate's metabolic stability and modulate its physicochemical properties.[1][2] This guide provides an in-depth comparison of the stability of the fluoromethoxy group against its common non-fluorinated analog, the methoxy group. We will delve into the experimental validation of this stability through established biological assays, providing detailed protocols and the scientific rationale behind each step.

The Significance of the Fluoromethoxy Group in Drug Design

The substitution of hydrogen with fluorine in a methoxy group confers significant advantages, primarily due to the inherent strength of the carbon-fluorine (C-F) bond.[2] This bond is considerably stronger than a carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP) superfamily.[3][4] The electron-withdrawing nature of fluorine also deactivates adjacent aromatic rings, rendering them less susceptible to oxidative metabolism.[5]

This enhanced stability translates to several desirable pharmacokinetic properties:

  • Reduced Metabolic Clearance: By blocking a potential "metabolic hotspot," the fluoromethoxy group can significantly decrease the rate of metabolism, leading to lower intrinsic clearance.[3][6]

  • Increased Half-Life: A slower rate of metabolism results in a longer plasma half-life (t½), allowing for less frequent dosing.[3]

  • Improved Bioavailability: Reduced first-pass metabolism in the liver can lead to a higher proportion of the drug reaching systemic circulation.

The difluoromethoxy group, in particular, has emerged as a versatile substituent due to its unique ability to act as a hydrogen bond donor, a rare characteristic for a lipophilic group.[1] This allows it to serve as a bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups, potentially maintaining or even improving biological activity while enhancing metabolic stability.[1] The successful application of the difluoromethoxy group in approved drugs like pantoprazole and roflumilast underscores its importance in modern drug discovery.[1]

Comparative Analysis: Fluoromethoxy vs. Methoxy Group Stability

The primary metabolic liability of a methoxy group is its susceptibility to O-dealkylation by CYP enzymes, a common Phase I metabolic reaction.[2][7] This process involves the enzymatic removal of the methyl group, often leading to a less active or inactive metabolite. The fluoromethoxy group is significantly more resistant to this metabolic pathway.

FeatureMethoxy (-OCH₃) GroupFluoromethoxy (-OCH₂F, -OCF₂H, -OCF₃) GroupsRationale for Difference
Metabolic Stability Prone to O-dealkylation by CYP enzymes.Highly resistant to enzymatic cleavage.[2]The strong C-F bond is difficult for enzymes to break.[2][4]
Expected Half-life (t½) ShorterLongerSlower metabolic clearance leads to a longer duration of action.[3]
Primary Metabolites O-dealkylated phenols or alcohols.Often remains intact; metabolism occurs elsewhere on the molecule.The fluoromethoxy group effectively blocks this metabolic "hotspot".[3]
Bioavailability Potentially lower due to first-pass metabolism.Generally higher.Reduced hepatic metabolism increases systemic exposure.

Experimental Validation of Fluoromethoxy Group Stability

To empirically validate the superior stability of the fluoromethoxy group, a series of in vitro biological assays are essential. These assays simulate key physiological environments and provide quantitative data on the compound's metabolic and chemical fate.

Liver Microsomal Stability Assay

This is the foundational assay for assessing Phase I metabolic stability.[5][8] Liver microsomes are subcellular fractions containing a high concentration of CYP enzymes.[9] By incubating a compound with liver microsomes and a necessary cofactor (NADPH), we can measure the rate of its disappearance over time.[10]

workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis Test_Compound Test Compound & Methoxy Analog Incubate Incubate at 37°C Test_Compound->Incubate Microsomes Liver Microsomes Microsomes->Incubate NADPH NADPH Regenerating System NADPH->Incubate Time_Points Sample at Time Points (0, 5, 15, 30, 60 min) Incubate->Time_Points Quench Quench with Acetonitrile Time_Points->Quench Centrifuge Centrifuge Quench->Centrifuge Analyze LC-MS/MS Analysis Centrifuge->Analyze plasma_workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis Test_Compound Test Compound & Methoxy Analog Incubate Incubate at 37°C Test_Compound->Incubate Plasma Plasma (Human, Rat, etc.) Plasma->Incubate Time_Points Sample at Time Points (0, 15, 30, 60, 120 min) Incubate->Time_Points Quench Quench with Acetonitrile/Methanol Time_Points->Quench Centrifuge Centrifuge Quench->Centrifuge Analyze LC-MS/MS Analysis Centrifuge->Analyze git_workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling cluster_analysis Analysis Test_Compound Test Compound & Methoxy Analog Incubate_SGF Incubate SGF at 37°C Test_Compound->Incubate_SGF Incubate_SIF Incubate SIF at 37°C Test_Compound->Incubate_SIF SGF Simulated Gastric Fluid (SGF) with Pepsin SGF->Incubate_SGF SIF Simulated Intestinal Fluid (SIF) with Pancreatin SIF->Incubate_SIF Sample_SGF Sample at Time Points Incubate_SGF->Sample_SGF Sample_SIF Sample at Time Points Incubate_SIF->Sample_SIF Analyze LC-MS/MS Analysis Sample_SGF->Analyze Sample_SIF->Analyze

Sources

A Senior Application Scientist's Guide: Navigating Fluorine-18 Radiolabeling and the Essential Role of Cold Standards

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of molecular imaging, Positron Emission Tomography (PET) stands as a powerful tool, offering unparalleled insights into in-vivo biochemical and physiological processes.[1][2][3] Central to its success is the radionuclide fluorine-18 (¹⁸F), prized for its near-ideal physical and nuclear characteristics, including a manageable half-life of 109.8 minutes and low positron energy, which translates to high-resolution images.[1][3][4] However, the journey from a vial of cyclotron-produced [¹⁸F]fluoride to a validated PET radiotracer for clinical or preclinical use is a complex interplay of sophisticated radiochemistry and rigorous quality control.

This guide provides an in-depth comparison of common ¹⁸F-radiolabeling strategies and clarifies the indispensable role of their non-radioactive counterparts—"cold" reference standards. For researchers and drug development professionals, understanding this synergy is fundamental to developing novel, effective, and safe PET imaging agents.

The Core of ¹⁸F-Radiochemistry: Strategies and Mechanisms

The incorporation of the short-lived ¹⁸F atom into a target molecule, often a complex biomolecule, demands rapid, efficient, and high-yielding chemical reactions.[5] The choice of strategy is dictated by the molecule's structure, its stability under various reaction conditions, and the desired final properties of the radiotracer, such as specific activity.

Nucleophilic Substitution: The Workhorse of ¹⁸F-Labeling

Nucleophilic substitution is the most prevalent method for ¹⁸F-radiolabeling, primarily due to the high specific activity achievable with cyclotron-produced, no-carrier-added [¹⁸F]fluoride.[6] The process typically involves the displacement of a good leaving group (e.g., tosylate, mesylate, triflate, or a nitro group) by the [¹⁸F]fluoride ion.[3][7]

  • Causality Behind the Method: The key to successful nucleophilic fluorination is rendering the fluoride ion "naked" and highly reactive. In its aqueous production environment, [¹⁸F]fluoride is heavily solvated by water molecules, which blunts its nucleophilicity.[8] Therefore, a critical and universal first step is the azeotropic drying of the [¹⁸F]fluoride, typically achieved by repeated evaporations with acetonitrile in the presence of a phase transfer catalyst like Kryptofix 2.2.2 (K222) and a cation such as potassium (K⁺).[8][9] This complexation sequesters the potassium ion, leaving a highly reactive, un-solvated fluoride ready for substitution.

  • Aliphatic vs. Aromatic Substitution:

    • Aliphatic Sₙ2 Reactions: This is a common approach for many PET tracers, including the clinical gold standard, 2-[¹⁸F]fluoro-2-deoxy-D-glucose ([¹⁸F]FDG).[1][2] The reaction involves a backside attack on an aliphatic carbon, displacing a leaving group. These reactions are generally efficient and proceed under relatively mild conditions.

    • Aromatic SₙAr Reactions: Introducing ¹⁸F onto an aromatic ring is more challenging. It requires the ring to be "activated" by the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) positioned ortho or para to the leaving group.[1][7][8] These reactions often necessitate higher temperatures (above 100°C) to proceed effectively.[7]

Electrophilic Fluorination: A Niche with Lower Specific Activity

Electrophilic fluorination utilizes [¹⁸F]F₂ gas or derivatives like [¹⁸F]acetylhypofluorite.[1][8] This method is typically reserved for labeling electron-rich aromatic rings that are unreactive towards nucleophilic attack.[1][10]

  • The Specific Activity Trade-off: A significant drawback of this method is the unavoidable addition of carrier ¹⁹F₂ gas during the production of [¹⁸F]F₂ from the cyclotron target.[1][11] This results in a product with low specific activity, which can be problematic for imaging targets with low receptor densities, where the non-radioactive molecules could cause pharmacological effects or saturate the binding sites.[7][12]

Prosthetic Groups: The Modular Approach for Sensitive Molecules

Many biologically active molecules, such as peptides and antibodies, cannot withstand the harsh conditions (e.g., high temperatures, strong bases) of direct radiolabeling.[13][14] The solution is a multi-step, modular strategy using ¹⁸F-labeled building blocks, known as prosthetic groups.[15][16]

  • Workflow:

    • A small, stable molecule (the prosthetic group) is first radiolabeled with ¹⁸F via robust nucleophilic substitution.

    • This now-radioactive building block is purified.

    • It is then conjugated to the target biomolecule under mild, typically aqueous conditions.[17]

This approach, especially with the advent of "click chemistry," has vastly expanded the scope of molecules that can be labeled with ¹⁸F.[2][15] While highly versatile, this multi-step process can be more time-consuming, which is a critical consideration given the 109.8-minute half-life of ¹⁸F.[1]

The Unseen Partner: Why "Cold" Standards are Non-Negotiable

A common misconception is to view ¹⁸F-radiolabeling and "cold" standards as competing alternatives. In reality, the non-radioactive (containing stable ¹⁹F) version of a radiotracer, often referred to as a "cold standard" or "reference standard," is a foundational tool for the development and quality control of its radioactive ("hot") counterpart.[18] It is impossible to develop a new PET tracer without its corresponding cold standard.

The Role of Cold Standards in the Radiopharmaceutical Lifecycle:
  • Method Development & Optimization: Before introducing precious and time-sensitive radioactivity, chemists use the cold standard to develop and optimize the labeling reaction conditions. This includes screening precursors, solvents, temperatures, and reaction times to maximize yield and purity.

  • Analytical Method Validation: The cold standard is essential for establishing and validating the analytical methods, primarily High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC), that will be used for quality control of the final radiolabeled product.[19][20] The cold compound provides a reference retention time (for HPLC) or Rƒ value (for TLC) to unequivocally identify the ¹⁸F-labeled product in the radioactive mixture.

  • Purity and Identity Confirmation: In the final quality control process, the ¹⁸F-labeled product is co-injected with the cold standard into an HPLC system. A perfect overlap of the radioactivity peak with the UV-absorbance peak of the cold standard confirms the identity and radiochemical purity of the PET tracer.[21]

  • Quantification and Specific Activity: The cold standard is used to create a calibration curve (UV absorbance vs. concentration) on the HPLC. This allows for the precise quantification of any non-radioactive carrier mass in the final radioactive product, which is crucial for calculating the specific activity (radioactivity per unit mass), a critical quality attribute for many PET tracers.[12]

Comparative Analysis of ¹⁸F-Radiolabeling Strategies

FeatureDirect Nucleophilic Substitution (Sₙ2 / SₙAr)Electrophilic Fluorination ([¹⁸F]F₂)Prosthetic Group Conjugation
Typical Synthesis Time 30 - 60 minutes40 - 70 minutes60 - 120 minutes
Radiochemical Yield (RCY) Moderate to HighLow to ModerateModerate (multi-step losses)
Specific Activity Very High (No-Carrier-Added)Low (Carrier-Added)High to Very High
Substrate Scope Activated arenes, aliphatic precursorsElectron-rich arenesWide range, including sensitive biomolecules
Complexity 1-2 steps1-2 stepsMulti-step (2-4 steps)
Key Advantage High specific activity, relatively simpleLabels otherwise unreactive systemsVersatility, mild conditions for biomolecules
Key Disadvantage Often requires harsh conditionsLow specific activityLonger synthesis time, potential for lower overall yield

Experimental Workflow: A Self-Validating System

The development and production of an ¹⁸F-radiopharmaceutical is a self-validating system where the cold standard serves as the constant reference point.

Generalized Protocol for ¹⁸F-Radiolabeling and QC
  • [¹⁸F]Fluoride Processing: Trap aqueous [¹⁸F]fluoride from the cyclotron on an anion exchange cartridge (e.g., QMA).

  • Elution & Drying: Elute the [¹⁸F]fluoride into a reaction vessel with a solution of K₂CO₃ and Kryptofix 2.2.2 (K222) in acetonitrile/water.

  • Azeotropic Drying: Remove water by heating under a stream of nitrogen or vacuum. This step is critical for activating the [¹⁸F]fluoride for nucleophilic attack.[8]

  • Radiolabeling Reaction: Add the precursor molecule dissolved in an appropriate aprotic solvent (e.g., DMSO, Acetonitrile) to the dried [¹⁸F]fluoride complex and heat for a specified time.

  • Purification: Purify the crude reaction mixture, typically using solid-phase extraction (SPE) cartridges or semi-preparative HPLC, to remove unreacted [¹⁸F]fluoride and chemical impurities.

  • Formulation: The purified ¹⁸F-labeled tracer is formulated in a physiologically compatible solution (e.g., saline with ethanol) for injection.

  • Quality Control (QC):

    • Identity & Purity: Inject an aliquot of the final product onto an analytical HPLC system. Co-inject with the authenticated cold reference standard. The radioactive peak must align with the UV peak of the standard.[21]

    • Radiochemical Purity (RCP): Calculate the percentage of total radioactivity that is in the desired chemical form.[19][21]

    • Specific Activity: Quantify the mass of the product using the UV calibration curve from the cold standard and divide the total radioactivity by this mass.

    • Other Tests: Perform tests for pH, residual solvents, and sterility as required by regulations.[19]

Visualizing the Workflow and Decision-Making

Radiotracer Development Workflow

The following diagram illustrates the cyclical and integrated nature of "hot" synthesis and "cold" standard analysis in developing a new PET tracer.

G cluster_0 Cold Chemistry (¹⁹F) cluster_1 Hot Chemistry (¹⁸F) precursor Precursor Synthesis cold_std Synthesize & Purify Cold Standard (¹⁹F) precursor->cold_std radiolabel Radiolabeling Reaction Optimization precursor->radiolabel Provides Reactant characterize Full Characterization (NMR, MS, etc.) cold_std->characterize qc_method Develop Analytical QC Methods (HPLC/TLC) qc_method->radiolabel In-Process Checks final_product Final QC'd ¹⁸F-Radiopharmaceutical qc_method->final_product Final QC Testing (Co-injection) characterize->qc_method Provides Reference f18_prod [¹⁸F]Fluoride Production (Cyclotron) f18_prod->radiolabel purify Purification (SPE / HPLC) radiolabel->purify formulate Formulation purify->formulate formulate->final_product

Caption: Workflow integrating cold (¹⁹F) standard synthesis and hot (¹⁸F) radiolabeling.

Choosing a Radiolabeling Strategy

The selection of a labeling method is a critical decision based on multiple factors.

G start Target Molecule for Labeling q1 Is the molecule large or heat/base sensitive? (e.g., peptide, antibody) start->q1 q2 Is the aromatic ring electron-rich? q1->q2 No prosthetic Use Prosthetic Group Strategy q1->prosthetic Yes q3 Is high specific activity critical for the target? q2->q3 Yes nucleophilic Use Direct Nucleophilic Substitution (SₙAr/Sₙ2) q2->nucleophilic No (Electron-deficient ring) electrophilic Use Electrophilic Fluorination q3->electrophilic Yes reconsider Re-evaluate Target or Precursor Design q3->reconsider No

Caption: Decision tree for selecting an appropriate ¹⁸F-radiolabeling strategy.

References

  • Miller, P. W., et al. (2008). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. Bioconjugate Chemistry, 19(12), 2293–2313. [Link]

  • Edem, P. E., et al. (2021). Fluorine-18 radiolabeling strategies-advantages and disadvantages of currently applied labeling methods. In Late-Stage Fluorination of Bioactive Molecules and Biologically-Relevant Substrates. Elsevier. [Link]

  • Suzilawati, M., et al. (2017). FLUORINE-18: CURRENT APPROACH IN RADIOLABELLING AND RADIATION SAFETY ASPECTS. Malaysian Journal of Medical and Health Sciences, 13(2), 88-93. [Link]

  • Schirrmacher, R., et al. (2017). Small Prosthetic Groups in 18F-Radiochemistry: Useful Auxiliaries for the Design of 18F-PET Tracers. Seminars in Nuclear Medicine, 47(5), 464-477. [Link]

  • Becaud, J., et al. (2009). Direct one-step 18F-labeling of peptides via nucleophilic aromatic substitution. Bioconjugate Chemistry, 20(12), 2254-2261. [Link]

  • Li, Z., et al. (2022). Fluorine-18: Radiochemistry and Target-Specific PET Molecular Probes Design. Frontiers in Chemistry, 10, 921475. [Link]

  • Brooks, A. F., et al. (2014). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. ACS Publications. [Link]

  • Kim, D. W., et al. (2011). Recent Trends in the Nucleophilic [18F]-radiolabeling Method with No-carrier-added [18F]fluoride. Journal of the Korean Chemical Society, 55(1), 1-10. [Link]

  • Brooks, A. F., et al. (2014). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. Chemical Reviews, 114(23), 11535-11591. [Link]

  • Zlatopolskiy, B. D., et al. (2017). Discovery of a novel 18 F prosthetic group that enables radiolabeling of anti-human PD-L1 Adnectins. Journal of Nuclear Medicine, 58(supplement 1), 35. [Link]

  • Reischl, G., et al. (2002). Electrochemical radiofluorination: Labeling of benzene with [18F]fluoride by nucleophilic substitution. Journal of Radioanalytical and Nuclear Chemistry, 254(2), 383-386. [Link]

  • Olberg, D. E., et al. (2010). One Step Radiosynthesis of 6-[18F]Fluoronicotinic Acid 2,3,5,6-Tetrafluorophenyl Ester ([18F]F-Py-TFP): A New Prosthetic Group for Efficient Labeling of Biomolecules with Fluorine-18. Journal of Medicinal Chemistry, 53(4), 1732-1740. [Link]

  • Virtanen, H., et al. (2020). Evaluation of Organo [18F]Fluorosilicon Tetrazine as a Prosthetic Group for the Synthesis of PET Radiotracers. Molecules, 25(5), 1213. [Link]

  • Smith, G. E., et al. (2010). Electrophilic radiofluorination route to [18F]FDG. Journal of Labelled Compounds and Radiopharmaceuticals, 53(5-6), 255-260. [Link]

  • Tredwell, M., et al. (2014). Development of new chemistry for fluorine-18 radiolabeling. Accounts of Chemical Research, 47(10), 3177-3188. [Link]

  • Wängler, C., et al. (2012). Silicon-[18F]Fluorine Radiochemistry: Basics, Applications and Challenges. Molecules, 17(4), 3822-3848. [Link]

  • Ritter, T. (2021). 18F-Fluorination: Challenge and Opportunity for Organic Chemists. Accounts of Chemical Research, 54(18), 3535-3538. [Link]

  • Wegrzyniak, A., et al. (2024). A novel 18F-labelled tetrazine ester prosthetic group for improved radiolabelling and in vivo stability of proteins and peptides. EJNMMI Radiopharmacy and Chemistry, 9(1), 1-15. [Link]

  • Haveman, L. Y. F., et al. (2023). State of the art procedures towards reactive [18F]fluoride in PET tracer synthesis. EJNMMI Radiopharmacy and Chemistry, 8(1), 28. [Link]

  • Open MedScience. (2024). Synthesis of Fluorine-18 for Advanced PET Imaging. Open MedScience. [Link]

  • Haveman, L. Y. F., et al. (2023). State of the art procedures towards reactive [>18>F]fluoride in PET tracer synthesis. EJNMMI Radiopharmacy and Chemistry, 8(1), 28. [Link]

  • Wadsak, W., & Mitterhauser, M. (2011). Standardization of fluorine-18 manufacturing processes: new scientific challenges for PET. Journal of Nuclear Medicine, 52(8), 1163-1165. [Link]

  • Nucleus RadioPharma. (2024). Meeting the unique demands of radiopharmaceutical quality control. Nucleus RadioPharma. [Link]

  • Reiners, C. S., et al. (1997). A Comparative Study of N.C.A. fluorine-18 Labeling of Proteins via Acylation and Photochemical Conjugation. Journal of Labelled Compounds and Radiopharmaceuticals, 39(9), 795-808. [Link]

  • Bergeron, D. E., et al. (2014). Comparison of NIST 18 F standardization results from 2012 to 2013. Applied Radiation and Isotopes, 87, 393-400. [Link]

  • MRIGlobal. (2024). Four Keys to Reference Standard Management. MRIGlobal. [Link]

  • de Klerk, C. H., et al. (2022). Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA. EJNMMI Radiopharmacy and Chemistry, 7(1), 31. [Link]

  • Hung, J. C. (2009). Quality Control of Compounded Radiopharmaceuticals. The University of New Mexico - UNM. [Link]

  • Van Der Born, D., et al. (2017). Fluorine-18 labelled building blocks for PET tracer synthesis. Chemical Society Reviews, 46(16), 4709-4777. [Link]

  • Preshlock, S., et al. (2016). Radiosyntheses using Fluorine-18: the Art and Science of Late Stage Fluorination. Journal of visualized experiments : JoVE, (113), 54162. [Link]

  • IAEA. (2025). Fluorine-18 and Medical Imaging: Radiopharmaceuticals for Positron Emission Tomography. IAEA. [Link]

Sources

Comparative Analytical Guide: Differentiating 1,3-Dimethyl-2-fluoro-4-(fluoromethoxy)benzene from Positional Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced drug development and materials science, the incorporation of fluorinated aromatic rings is a highly effective strategy for modulating lipophilicity and metabolic stability. However, the synthesis of heavily substituted fluoroarenes frequently yields complex mixtures of positional isomers. Differentiating the target molecule—1,3-Dimethyl-2-fluoro-4-(fluoromethoxy)benzene —from its regioisomers requires a robust, multi-modal analytical approach. This guide provides an objective, causality-driven framework leveraging Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) to unambiguously identify the target compound and validate its structural integrity.

Structural Landscape & Analytical Logic

The target molecule features a highly specific substitution pattern: a benzene ring bearing methyl groups at positions 1 and 3, a fluorine atom at position 2, and a fluoromethoxy group (-OCH₂F) at position 4.

The primary analytical challenge lies in distinguishing this target from confounding positional isomers, such as the symmetric 1,3-dimethyl-5-fluoro-2-(fluoromethoxy)benzene or the asymmetric 1,4-dimethyl-2-fluoro-3-(fluoromethoxy)benzene . Because chromatographic separation of fluoroarene isomers is notoriously difficult due to their nearly identical boiling points and weak intermolecular interactions[1], spectroscopic differentiation is mandatory.

IsomerDifferentiation Start Unknown Fluoromethoxybenzene Isomer Mixture NMR1H 1H NMR Analysis (Aromatic Protons) Start->NMR1H SymCheck Proton Equivalency? NMR1H->SymCheck SymIsomer Symmetric Isomers (e.g., 1,3-diMe-5-F...) SymCheck->SymIsomer Equivalent (Singlet) AsymIsomer Asymmetric Isomers (AB System) SymCheck->AsymIsomer Non-Equivalent (AB) NMR19F 19F NMR Analysis (Ar-F Shift & Coupling) AsymIsomer->NMR19F Target Target: 1,3-diMe-2-F-4-OCH2F (Ar-F ortho to 2x CH3) NMR19F->Target Upfield Shift OtherAsym Other Asymmetric (Ar-F ortho to OCH2F) NMR19F->OtherAsym Downfield Shift

Fig 1: Logical decision tree for NMR-based differentiation of fluoromethoxybenzene isomers.

Spectroscopic Profiling: The Causality of Chemical Shifts

¹⁹F NMR: The Primary Differentiator

Fluorine-19 NMR is the most receptive and definitive analytical technique for this class of compounds, boasting 100% natural abundance and a massive chemical shift dispersion[2]. The target molecule contains two distinct fluorine environments: the aromatic fluorine (Ar-F) and the aliphatic fluoromethoxy group (-OCH₂F).

  • The Aliphatic Fluorine (-OCH₂F): Standard -CH₂F groups typically resonate between -200 to -220 ppm[2]. However, the strongly electronegative oxygen atom in the fluoromethoxy group withdraws electron density via the inductive effect (-I), deshielding the fluorine. Consequently, the -OCH₂F signal reliably appears as a triplet (due to geminal coupling with the two protons, ²J_{HF} ≈ 55 Hz) further downfield, typically between -145 and -155 ppm.

  • The Aromatic Fluorine (Ar-F): The Ar-F chemical shift is exquisitely sensitive to its local electronic environment and can be predicted using established scaling factors for fluoroaromatics[3]. In the target molecule, the Ar-F is flanked by two electron-donating methyl groups (+I effect), shielding the nucleus and pushing the shift upfield (~ -115 to -125 ppm). In contrast, an isomer where the Ar-F is ortho to the -OCH₂F group will experience strong deshielding, shifting the signal significantly downfield.

¹H NMR: Symmetry and Spin-Spin Coupling

The ¹H NMR spectrum provides critical topological data. The target molecule is asymmetric, meaning its two aromatic protons (H5 and H6) are chemically non-equivalent. Because they are ortho to each other, they will couple to form an AB doublet system (³J_{HH} ≈ 8 Hz). Conversely, a symmetric isomer like 1,3-dimethyl-5-fluoro-2-(fluoromethoxy)benzene possesses equivalent aromatic protons, which will manifest as a single resonance (or a doublet coupled solely to the fluorine).

Quantitative Data Summarization

Table 1: Comparative Analytical Matrix for Key Isomers

CompoundSymmetry¹H NMR (Aromatic Region)¹⁹F NMR (Ar-F Multiplicity)¹⁹F NMR (-OCH₂F)GC-MS Base Peak
1,3-Dimethyl-2-fluoro-4-(fluoromethoxy)benzene AsymmetricAB Doublet system (2H)Broad multiplet (long-range ⁴J_{HF} to methyls)Triplet (²J_{HF} ≈ 55 Hz)[M-CH₂O]⁺
1,3-Dimethyl-5-fluoro-2-(fluoromethoxy)benzene SymmetricSinglet (2H)Triplet (³J_{HF} ≈ 9 Hz to ortho protons)Triplet (²J_{HF} ≈ 55 Hz)[M-F]⁺
1,4-Dimethyl-2-fluoro-3-(fluoromethoxy)benzene AsymmetricAB Doublet system (2H)Downfield shifted multipletTriplet (²J_{HF} ≈ 55 Hz)[M-CH₂O]⁺

Step-by-Step Experimental Methodology

To ensure absolute trustworthiness, the following experimental protocol is designed as a self-validating system . By cross-referencing integrals across different nuclei, researchers can definitively rule out structural artifacts.

ExpWorkflow Prep Sample Preparation (CDCl3, 0.05% TMS) NMR1H Acquire 1H NMR (Determine Symmetry) Prep->NMR1H NMR19F_dec Acquire 19F{1H} NMR (Chemical Shift Profiling) NMR1H->NMR19F_dec NMR19F_coup Acquire 19F NMR (J-Coupling Analysis) NMR19F_dec->NMR19F_coup Validate Self-Validation (Integrate 1H vs 19F) NMR19F_coup->Validate GCMS GC-MS Analysis (Ortho-Effect Fragmentation) Validate->GCMS

Fig 2: Step-by-step experimental workflow for continuous self-validation.

Protocol A: Dual-Mode NMR Acquisition
  • Sample Preparation: Dissolve 15-20 mg of the analyte in 0.6 mL of CDCl₃. CDCl₃ is chosen because its deuterium lock provides a stable field for prolonged acquisitions, and it avoids the spectral interference inherent to fluorinated solvents.

  • ¹H NMR Acquisition (400 MHz): Acquire a standard 1D proton spectrum.

    • Causality Check: Analyze the aromatic region (6.5–7.5 ppm). An AB doublet confirms asymmetry. Locate the -OCH₂F doublet at ~5.5 ppm.

  • ¹⁹F{¹H} NMR Acquisition (Proton-Decoupled): Acquire a decoupled fluorine spectrum.

    • Causality Check: Decoupling removes the complex splitting caused by protons, collapsing the signals to singlets (or F-F coupled doublets). This allows for precise determination of the chemical shifts without peak overlap.

  • ¹⁹F NMR Acquisition (Proton-Coupled): Acquire a fully coupled fluorine spectrum.

    • Causality Check: This step is critical. Observe the Ar-F signal. If it is a triplet, the fluorine is flanked by two ortho protons (indicating the symmetric isomer). If it is a broad multiplet, it is flanked by methyl groups (confirming the target).

  • Self-Validation Step: Integrate the ¹⁹F signal of the -OCH₂F group and cross-reference it against the ¹H integral of the corresponding -OCH₂F doublet. A strict 1:2 molar ratio (F to H) confirms the functional group's structural integrity, definitively ruling out trifluoromethoxy (-OCF₃) or difluoromethoxy (-OCHF₂) impurities that frequently arise during fluorination workflows.

Protocol B: GC-MS Ortho-Effect Profiling
  • Chromatographic Separation: Utilize a highly polar capillary column (e.g., DB-WAX). Standard non-polar columns fail to resolve fluoroarene isomers due to their nearly identical boiling points[1].

  • Electron Ionization (EI-MS): Analyze the fragmentation pattern at 70 eV.

    • Causality Check: Look for "ortho-effects." Isomers with a methyl group positioned ortho to the fluoromethoxy group will exhibit a distinct [M-CH₂O]⁺ fragmentation pathway due to a favorable six-membered transition state, which is absent or suppressed in isomers where these groups are meta or para to one another.

References

1.[3] "Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC", National Institutes of Health (NIH). URL: 2.[2] "Fluorine-19 nuclear magnetic resonance spectroscopy", Wikipedia. URL: 3.[1] "Fluoroarene Separations in Metal–Organic Frameworks with Two Proximal Mg2+ Coordination Sites", eScholarship. URL:

Sources

Safety Operating Guide

Navigating the Safe Disposal of 1,3-Dimethyl-2-fluoro-4-(fluoromethoxy)benzene: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

The structural components of this molecule—a substituted benzene ring with both fluorine and a fluoromethoxy group—suggest that it should be handled with the care afforded to reactive and potentially hazardous organic compounds. The following procedures are grounded in the principles of minimizing exposure, preventing environmental contamination, and ensuring regulatory compliance.

Core Principles of Safe Disposal

Before delving into specific protocols, it is paramount to understand the foundational principles that govern the safe disposal of halogenated hydrocarbons. These compounds can be persistent in the environment and may have toxicological effects. Therefore, proper disposal is not merely a suggestion but a critical aspect of responsible chemical management.

  • Segregation: Never mix halogenated waste with non-halogenated waste streams.[1] This is crucial because the incineration processes for these two categories of waste differ significantly.

  • Labeling: All waste containers must be clearly and accurately labeled with their contents.[1] This prevents accidental mixing and ensures that the waste is handled correctly by disposal personnel.

  • Containment: Waste must be stored in appropriate, sealed containers to prevent leaks and spills.[1][2]

Personal Protective Equipment (PPE): Your First Line of Defense

Before initiating any disposal procedure, it is imperative to be outfitted with the appropriate Personal Protective Equipment. This is a non-negotiable aspect of laboratory safety.

PPE ItemSpecificationRationale
Eye Protection Chemical splash goggles or a full-face shield.[3]Protects against accidental splashes of the chemical, which can cause serious eye irritation.[3][4]
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).Prevents skin contact, which can lead to irritation.[3][4] Always inspect gloves for integrity before use.[3]
Body Protection A flame-retardant laboratory coat.Protects against incidental contact and potential fire hazards.
Respiratory Protection A NIOSH-approved respirator may be necessary if working outside a fume hood or if vapors are generated.[3]Fluorinated organic compounds can be volatile, and their vapors may cause respiratory irritation.[3]

Step-by-Step Disposal Protocols

The appropriate disposal method for 1,3-Dimethyl-2-fluoro-4-(fluoromethoxy)benzene will depend on the quantity and nature of the waste. The following protocols cover common scenarios encountered in a research setting.

Protocol 1: Disposal of Contaminated Labware and Materials

This protocol applies to items such as pipette tips, contaminated gloves, and absorbent paper.

  • Segregation: Collect all solid waste contaminated with 1,3-Dimethyl-2-fluoro-4-(fluoromethoxy)benzene in a dedicated, clearly labeled hazardous waste container.[1] This container should be specifically designated for "Halogenated Organic Solid Waste."

  • Containerization: Use a puncture-resistant container with a secure lid.[1] This prevents physical injury and the release of chemical residues.

  • Labeling: The waste container must be labeled with the full chemical name and the appropriate hazard symbols.

  • Storage: Store the sealed container in a designated satellite accumulation area within the laboratory, away from incompatible materials.[1]

  • Disposal: Arrange for pickup by your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.[5][6]

Protocol 2: Disposal of Liquid Waste

This protocol is for the disposal of unused or waste quantities of 1,3-Dimethyl-2-fluoro-4-(fluoromethoxy)benzene, as well as solutions containing this compound.

  • Waste Stream Identification: This compound is a halogenated organic solvent. It must be collected in a waste container specifically designated for this category.

  • Container Selection: Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a screw cap.[2] Ensure the container is in good condition and free from contamination.

  • Labeling: Affix a hazardous waste label to the container before adding any waste. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "1,3-Dimethyl-2-fluoro-4-(fluoromethoxy)benzene"

    • The associated hazards (e.g., Flammable, Irritant)

  • Collection: Carefully pour the liquid waste into the container, using a funnel to prevent spills. Do not fill the container to more than 90% capacity to allow for vapor expansion.[2]

  • Storage: Keep the waste container tightly sealed and store it in a well-ventilated area, such as a chemical fume hood or a designated waste storage cabinet.[5][7][8]

  • Disposal: Contact your EHS office for collection and disposal. The preferred method of disposal is incineration at a licensed facility.[7]

Protocol 3: Management of Spills

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Control Ignition Sources: If the compound is flammable, extinguish all nearby flames and turn off any spark-producing equipment.[9]

  • Ventilation: Ensure the area is well-ventilated to disperse vapors.[3]

  • Containment: For small spills, use an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad to contain the liquid.[8]

  • Collection: Carefully scoop the absorbent material into a designated "Halogenated Organic Solid Waste" container.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Disposal: Seal and label the waste container and arrange for its disposal through your EHS department.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 1,3-Dimethyl-2-fluoro-4-(fluoromethoxy)benzene.

G start Waste Generated: 1,3-Dimethyl-2-fluoro-4-(fluoromethoxy)benzene waste_type Determine Waste Type start->waste_type liquid_waste Liquid Waste (Pure compound or solution) waste_type->liquid_waste Liquid solid_waste Solid Waste (Contaminated labware, PPE, spill cleanup) waste_type->solid_waste Solid collect_liquid Collect in a labeled, sealed container for 'Halogenated Organic Liquids' liquid_waste->collect_liquid collect_solid Collect in a labeled, puncture-resistant container for 'Halogenated Organic Solids' solid_waste->collect_solid storage Store in designated Satellite Accumulation Area collect_liquid->storage collect_solid->storage disposal Arrange for pickup by EHS or licensed waste contractor storage->disposal

Caption: Disposal workflow for 1,3-Dimethyl-2-fluoro-4-(fluoromethoxy)benzene.

Conclusion

The responsible disposal of 1,3-Dimethyl-2-fluoro-4-(fluoromethoxy)benzene is a critical component of laboratory safety and environmental protection. By adhering to the principles of segregation, proper labeling, and containment, and by following the detailed protocols outlined in this guide, researchers can ensure that they are handling this chemical waste in a manner that is safe, compliant, and environmentally sound. Always consult your institution's specific guidelines and your EHS department for any additional requirements.

References

  • CymitQuimica. (n.d.). Safety Data Sheet.
  • Sigma-Aldrich. (2025, September 27). Safety Data Sheet.
  • Merck. (n.d.). Safety Data Sheet.
  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • Fluorochem. (2024, December 19). Safety Data Sheet.
  • Aldrich. (2025, November 6). Safety Data Sheet.
  • Fluorochem. (n.d.). Safety Data Sheet.
  • Thermo Fisher Scientific. (n.d.). Safety Data Sheet.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • Thermo Fisher Scientific. (2025, September 22). Safety Data Sheet.
  • Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume VIII Miscellaneous Organic and Inorganic Compounds.
  • Northwestern University. (2015, September 15). Hazardous Waste Disposal Guide.
  • CDH Fine Chemical. (n.d.). 1,3-DIFLUORO BENZENE CAS No 372-18-9 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • ResearchGate. (2026, January 22). Chemical Recycling of Hydrofluorocarbons by Transfer Fluorination.
  • University of Oxford Department of Chemistry. (2025, March 26). A new method to recycle fluoride from long-lived PFAS chemicals. Retrieved from University of Oxford Department of Chemistry.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.